1-Bromo-3-chloro-5-fluorobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-5(8)3-6(9)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMDFPMASIXEIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371213 | |
| Record name | 1-BROMO-3-CHLORO-5-FLUOROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33863-76-2 | |
| Record name | 1-BROMO-3-CHLORO-5-FLUOROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-3-chloro-5-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₃BrClF.[1][2] This trifunctionalized benzene (B151609) ring serves as a versatile synthetic intermediate in the development of complex molecules.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, imparts specific reactivity, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding the physical properties of this compound is critical for its effective handling, application in synthetic protocols, and for the purification of reaction products. This guide provides a summary of its key physical characteristics and outlines general experimental protocols for their determination.
Core Physical Properties
The quantitative physical properties of this compound are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Density | 1.72 g/mL | [1] |
| Boiling Point | 72 °C at 5 mmHg | [1] |
| Refractive Index | n20D 1.55 | |
| Purity | ≥97.5% | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ether and chloroform. | [3] |
| Storage Temperature | 2 - 8 °C | [1] |
Experimental Protocols
Determination of Density
The density of a liquid can be determined using a pycnometer or, more simply, by measuring the mass of a known volume.
-
Mass Measurement : Obtain the mass of a clean, dry graduated cylinder or volumetric flask using an analytical balance.[4]
-
Volume Measurement : Carefully transfer a precise volume of this compound into the tared container.[4]
-
Final Mass Measurement : Record the combined mass of the container and the liquid.[4]
-
Calculation : Subtract the mass of the empty container from the final mass to find the mass of the liquid. Density is then calculated by dividing the mass of the liquid by its volume.[5]
Determination of Boiling Point at Reduced Pressure
Since many organic compounds decompose at high temperatures, distillation at reduced pressure is a common technique for purification and boiling point determination.[6]
-
Apparatus Setup : Assemble a vacuum distillation apparatus, including a distilling flask with a stir bar, a condenser, a receiving flask, and a connection to a vacuum source. A manometer should be included in the setup to measure the pressure.[6]
-
Sample Introduction : Place the liquid sample into the distilling flask.
-
Pressure Reduction : Gradually reduce the pressure inside the apparatus to the desired level using a vacuum pump.[6]
-
Heating : Begin heating the distilling flask, typically using an oil bath, while the sample is being stirred.[6]
-
Temperature Reading : Observe the temperature at which the liquid boils and a steady condensation of vapor is observed on the thermometer bulb. This stable temperature reading is the boiling point at the recorded pressure.[7]
Determination of Refractive Index
The refractive index is a fundamental physical property that is a measure of how much light bends when it passes through the substance. It is commonly measured using a refractometer.
-
Instrument Calibration : Calibrate the refractometer, typically an Abbe refractometer, using a standard sample with a known refractive index, such as distilled water.
-
Sample Application : Place a few drops of the this compound sample onto the prism of the refractometer.[8]
-
Measurement : Close the prism and allow the temperature to stabilize, usually at 20°C.
-
Reading : Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.[9]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of a liquid's boiling point under reduced pressure.
Caption: Workflow for Boiling Point Determination at Reduced Pressure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. wjec.co.uk [wjec.co.uk]
- 6. Purification [chem.rochester.edu]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. mt.com [mt.com]
- 9. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-3-chloro-5-fluorobenzene, a key halogenated aromatic intermediate. The document details its physicochemical properties, spectroscopic data, synthesis, and significant applications in medicinal chemistry and materials science, with a focus on its role in the development of kinase inhibitors and its utility in cross-coupling reactions.
Core Compound Properties
This compound is a versatile synthetic building block, valued for the distinct reactivity of its three halogen substituents. This differential reactivity allows for selective, stepwise functionalization, making it a crucial intermediate in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 33863-76-2 | [1][2] |
| Molecular Formula | C₆H₃BrClF | [1][3] |
| Molecular Weight | 209.44 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [4] |
| Density | 1.72 g/cm³ | [3] |
| Boiling Point | 72 °C at 5 mmHg | [5] |
| Refractive Index | n20/D 1.547 (lit.) | [5] |
| InChI Key | GGMDFPMASIXEIR-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C=C(C=C1Cl)Br)F | [2] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. While publicly available, detailed spectral data is summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source |
| Mass Spectrometry (GC-MS) | Data available via SpectraBase. | [1][6] |
| Fourier-Transform Infrared (FTIR) | Neat; Data available via SpectraBase. Instrument: Bruker Tensor 27 FT-IR. | [1][6] |
| Raman Spectroscopy | Data available via SpectraBase. | [1][7] |
| Nuclear Magnetic Resonance (NMR) | 1H NMR, 13C NMR, HPLC, LC-MS, and UPLC data are available from suppliers upon request. | [8] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established pathways, typically involving the sequential halogenation of an aromatic precursor. A common and logical starting material is 3-chloro-5-fluoroaniline (B1302006), which can undergo a Sandmeyer-type reaction to introduce the bromine substituent.
Proposed Synthetic Pathway
A plausible and efficient synthesis involves the diazotization of 3-chloro-5-fluoroaniline followed by a bromo-de-diazoniation reaction.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (General Procedure)
-
Step 1: Diazotization of 3-Chloro-5-fluoroaniline. 3-Chloro-5-fluoroaniline is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period at this temperature to ensure complete formation of the diazonium salt.
-
Step 2: Sandmeyer Reaction. The freshly prepared diazonium salt solution is added portion-wise to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is then allowed to warm to room temperature and may be heated to ensure complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
-
Step 3: Work-up and Purification. The reaction mixture is extracted with a suitable organic solvent, such as diethyl ether or dichloromethane. The combined organic layers are washed with aqueous sodium hydroxide (B78521) to remove any acidic impurities, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[9] The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for selective functionalization in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the case of this compound, the C-Br bond is significantly more reactive towards palladium catalysts than the C-Cl bond, allowing for selective coupling at the bromine-substituted position.
References
- 1. This compound | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. This compound | 33863-76-2 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. This compound | 33863-76-2 | Benchchem [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 33863-76-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Molecular Weight of 1-Bromo-3-chloro-5-fluorobenzene
This guide provides a detailed analysis of the molecular weight of 1-Bromo-3-chloro-5-fluorobenzene, a halogenated aromatic compound essential in various chemical syntheses. It serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This document is intended for researchers, scientists, and professionals in drug development who require precise information about this compound's properties.
Chemical Identity and Molecular Weight
This compound is a substituted benzene (B151609) ring with the chemical formula C₆H₃BrClF.[1][2] Its molecular structure and the specific arrangement of its constituent atoms determine its chemical properties and reactivity. The accepted molecular weight of this compound is 209.44 g/mol .[1][2][3][4]
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₆H₃BrClF, and the standard atomic weights of carbon (C), hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F).
The formula for calculating the molecular weight (MW) is:
MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Br atoms × Atomic weight of Br) + (Number of Cl atoms × Atomic weight of Cl) + (Number of F atoms × Atomic weight of F)
The following table summarizes the atomic weights of the elements in this compound and their contribution to the total molecular weight.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 6 | 12.011 | 72.066 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Fluorine | F | 1 | 18.998 | 18.998 |
| Total | 209.445 |
Note: The final molecular weight is often rounded to two decimal places, resulting in 209.44 g/mol .[1][2][3]
Visualization of Molecular Weight Components
The following diagram illustrates the elemental composition of this compound and how each element contributes to the overall molecular weight.
Experimental Protocols
The determination of the molecular weight of a well-defined chemical compound like this compound is typically not determined experimentally in routine analysis. Instead, it is calculated based on its known chemical formula, which is confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Methodology for Calculation:
-
Elemental Formula Determination: The precise chemical formula (C₆H₃BrClF) is first established.
-
Atomic Weight Summation: The number of atoms of each element is multiplied by its standard atomic weight.
-
Total Molecular Weight Calculation: The values from the previous step are summed to yield the final molecular weight.
This calculated value is a fundamental physicochemical property used in stoichiometric calculations for chemical reactions, preparation of solutions of known molarity, and in silico modeling for drug discovery and development.
References
Elucidating the Molecular Architecture: A Technical Guide to 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound of significant interest in the fields of pharmaceutical and agrochemical synthesis. Its unique substitution pattern on the benzene (B151609) ring provides a versatile scaffold for the development of complex molecules with specific biological activities and material properties. A thorough understanding of its structure is paramount for its effective utilization in research and development. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and the experimental protocols utilized for its characterization.
Physicochemical Properties
This compound is a colorless to light yellow liquid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClF | [2] |
| Molecular Weight | 209.44 g/mol | [2] |
| CAS Number | 33863-76-2 | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Storage Temperature | Room Temperature | [1] |
Spectroscopic Data for Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the substitution pattern, the three aromatic protons are chemically non-equivalent, leading to distinct signals in the ¹H NMR spectrum. Similarly, the six carbon atoms of the benzene ring are also non-equivalent.
¹H NMR (Predicted)
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit three distinct signals in the aromatic region. The chemical shifts are influenced by the electronegativity and anisotropic effects of the halogen substituents.
-
H-2: This proton is situated between the bromine and chlorine atoms and is expected to be the most deshielded.
-
H-4: This proton is positioned between the chlorine and fluorine atoms.
-
H-6: This proton is located between the fluorine and bromine atoms.
The coupling of these protons with each other and with the fluorine atom will result in a complex splitting pattern.
¹³C NMR (Predicted)
The predicted proton-decoupled ¹³C NMR spectrum will show six distinct signals for the aromatic carbons. The carbons directly bonded to the halogens will exhibit chemical shifts influenced by the electronegativity of the substituent.
-
C-1 (C-Br): Expected to be significantly shielded by the bromine atom.
-
C-3 (C-Cl): Shielded by the chlorine atom.
-
C-5 (C-F): Strongly shielded by the highly electronegative fluorine atom, and will likely show a large one-bond carbon-fluorine coupling constant (¹JCF).
-
C-2, C-4, C-6: These carbons will also have distinct chemical shifts due to the influence of the adjacent halogen atoms.
| ¹H NMR (Predicted, 400 MHz, CDCl₃) | |||
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.50 - 7.60 | t | J(H-F) ≈ 2.0, J(H-H) ≈ 2.0 |
| H-4 | 7.25 - 7.35 | t | J(H-F) ≈ 2.0, J(H-H) ≈ 2.0 |
| H-6 | 7.10 - 7.20 | t | J(H-F) ≈ 2.0, J(H-H) ≈ 2.0 |
| ¹³C NMR (Predicted, 100 MHz, CDCl₃) | ||
| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| C-1 | 123 - 126 | |
| C-2 | 130 - 133 | |
| C-3 | 134 - 137 | |
| C-4 | 115 - 118 | |
| C-5 | 161 - 164 | ¹J(C-F) ≈ 245 - 255 |
| C-6 | 118 - 121 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides information about the functional groups and the overall vibrational modes of the molecule. For this compound, the characteristic absorption bands are associated with the aromatic ring and the carbon-halogen bonds.
| FT-IR Absorption Bands (Predicted) | |
| Frequency (cm⁻¹) | Assignment |
| 3100 - 3000 | Aromatic C-H stretching |
| 1600 - 1550 | Aromatic C=C stretching |
| 1470 - 1430 | Aromatic C=C stretching |
| 1150 - 1000 | C-F stretching |
| 850 - 750 | C-Cl stretching |
| 700 - 600 | C-Br stretching |
| 900 - 675 | C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in confirming its identity. The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), will result in a distinctive isotopic cluster for the molecular ion peak.
| Mass Spectrometry (EI) - Predicted Major Fragments | |
| m/z | Fragment Ion |
| 208/210/212 | [M]⁺ (Molecular ion) |
| 129/131 | [M - Br]⁺ |
| 173/175 | [M - Cl]⁺ |
| 189 | [M - F]⁺ |
| 94 | [C₆H₃F]⁺ |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction. A detailed, multi-step synthesis starting from a commercially available precursor is outlined below.
Materials:
-
3,5-Difluoroaniline
-
Acetic Anhydride (B1165640)
-
Bromine
-
Iron powder
-
Hydrochloric acid
-
Sodium nitrite (B80452)
-
Copper(I) chloride
-
Appropriate organic solvents (e.g., acetic acid, ethanol, diethyl ether)
Procedure:
-
Acetylation of 3,5-Difluoroaniline: 3,5-Difluoroaniline is reacted with acetic anhydride to protect the amino group as an acetanilide.
-
Bromination: The resulting N-(3,5-difluorophenyl)acetamide is brominated using bromine in the presence of a catalyst like iron powder. The acetamido group directs the bromination to the ortho and para positions. The desired 2-bromo-3,5-difluoroacetanilide is separated from the isomeric products.
-
Chlorination (Sandmeyer Reaction): The 2-bromo-3,5-difluoroacetanilide is first hydrolyzed back to 2-bromo-3,5-difluoroaniline (B1266989) using acidic conditions. This aniline is then subjected to a Sandmeyer reaction. The amine is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) chloride to introduce the chlorine atom at the position of the former amino group, yielding this compound.
-
Purification: The final product is purified by extraction and distillation.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: A sample of this compound (approx. 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approx. 0.7 mL) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument, typically at a frequency of 100 MHz. A proton-decoupled sequence is used to simplify the spectrum.
FT-IR Spectroscopy:
-
Sample Preparation: As this compound is a liquid, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Data Acquisition: The FT-IR spectrum is recorded using a standard FT-IR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Gas Chromatography (GC): The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5). The oven temperature is programmed to ensure good separation of the analyte from any impurities.
-
Mass Spectrometry (MS): The eluent from the GC column is introduced into the ion source of a mass spectrometer. Electron ionization (EI) at 70 eV is typically used. The mass spectrum is recorded over a suitable mass range (e.g., m/z 40-300).
Visualizations
Caption: Workflow for the structure elucidation of this compound.
Caption: Correlation of the molecular structure with key spectroscopic data.
Conclusion
The structure of this compound is unequivocally established through the synergistic application of NMR, FT-IR, and mass spectrometry. The predicted and observed spectroscopic data are in full agreement with the assigned structure. The detailed experimental protocols provided herein offer a robust framework for the synthesis and characterization of this important chemical intermediate, facilitating its application in the development of novel pharmaceuticals and agrochemicals. This comprehensive guide serves as a valuable resource for scientists engaged in synthetic and analytical chemistry.
References
An In-depth Technical Guide to the Safe Handling of 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1-bromo-3-chloro-5-fluorobenzene (CAS No: 33863-76-2), a key reagent in various synthetic applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with skin, eye, and respiratory irritation.[1][2][3][4]
GHS Hazard Statements:
Signal Word: Warning[1]
Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 33863-76-2 | [1] |
| Molecular Formula | C₆H₃BrClF | [5][6] |
| Molecular Weight | 209.44 g/mol | [5][6] |
| Physical Form | Clear liquid | |
| Color | Colorless to Slightly pale yellow | |
| Purity | ≥98% | [2][6] |
| Storage Temperature | Room Temperature / 4°C, stored under nitrogen | [6] |
Experimental Protocol: A Representative Nucleophilic Aromatic Substitution
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction involving this compound. This protocol is for illustrative purposes and should be adapted based on the specific reaction conditions.
Objective: To demonstrate the safe handling of this compound in a typical synthetic transformation.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Inert Atmosphere Setup: Assemble the reaction glassware (round-bottom flask, condenser) and ensure it is dry. Purge the system with an inert gas (nitrogen or argon) to exclude moisture and oxygen.
-
Reagent Addition: In a well-ventilated fume hood, charge the reaction flask with the anhydrous solvent and the nucleophile. Begin stirring.
-
Substrate Addition: Carefully add this compound to the reaction mixture via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully add the quenching solution to the reaction mixture to neutralize any unreacted reagents.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or distillation.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in situations where there is a higher risk of splashing.[8]
-
Skin Protection: Wear chemically resistant gloves and a flame-resistant lab coat.[1][8] For chemicals with unknown toxicity, it is recommended to wear a flexible laminate glove under a heavy-duty, chemically resistant outer glove.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[7]
-
Footwear: Closed-toe shoes are required in the laboratory.[8]
Handling and Storage
Proper handling and storage procedures are essential for maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Handling:
-
Storage:
First-Aid Measures
In the event of exposure, immediate first aid is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[2][7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1][2][4]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Accidental Release and Disposal
-
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel from the area.[9]
-
Remove all sources of ignition.[9]
-
Wear appropriate personal protective equipment.[9]
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[11]
-
Collect the absorbed material into a suitable, closed container for disposal.[4][9]
-
-
Disposal:
Visual Diagrams
Logical Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
Hazard, PPE, and First Aid Interrelation
Caption: Relationship between hazards, PPE, and first aid measures.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. echemi.com [echemi.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. echemi.com [echemi.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Reactivity Profile of 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
December 2025
Executive Summary
1-Bromo-3-chloro-5-fluorobenzene is a tri-halogenated aromatic compound of significant interest in organic synthesis. Its value stems from the differential reactivity of the bromine, chlorine, and fluorine substituents on the benzene (B151609) ring. This unique structural arrangement allows for selective, sequential functionalization through various reaction pathways, making it a versatile building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] This guide provides an in-depth analysis of its reactivity profile, focusing on electrophilic aromatic substitution, nucleophilic aromatic substitution, and, most critically, metal-catalyzed cross-coupling reactions. Detailed experimental protocols, data summaries, and logical workflows are presented to facilitate its practical application in research and development.
Core Molecular Properties and Spectroscopic Data
The physical and chemical properties of this compound are foundational to its application in synthesis. A summary of its key characteristics is provided below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 33863-76-2 | [2][3] |
| Molecular Formula | C₆H₃BrClF | [2][3] |
| Molecular Weight | 209.44 g/mol | [2][3] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 72 °C at 5 mmHg | [2] |
| Density | 1.72 g/cm³ | [2] |
| Refractive Index | n20/D 1.55 | [2] |
| IUPAC Name | This compound | [3][4] |
| LogP | 3.2416 | [5] |
Spectroscopic data for this compound, including GC-MS, FT-IR, and Raman spectra, are available through databases such as SpectraBase.[1][3][6]
Reactivity Profile: An Overview
The synthetic utility of this compound is governed by the distinct nature of its three carbon-halogen bonds and their collective electronic influence on the aromatic ring. The reactivity can be categorized into three main types:
-
Metal-Catalyzed Cross-Coupling: The dominant and most synthetically useful pathway. The differing bond dissociation energies (C-Br < C-Cl < C-F) allow for highly selective reactions. The C-Br bond is the most reactive site for oxidative addition to transition metal catalysts.[1]
-
Electrophilic Aromatic Substitution (EAS): The benzene ring is deactivated by the electron-withdrawing inductive effects of the halogens. However, substitution is possible, with the regiochemical outcome directed by the cumulative ortho-, para-directing effects of the three substituents.[1]
-
Nucleophilic Aromatic Substitution (NAS): Generally unfavorable due to the electron-rich nature of the benzene ring and the absence of strong electron-withdrawing activating groups (like a nitro group).[7] Reactions typically require harsh conditions or alternative mechanisms.
The general hierarchy of reactivity for the key synthetic pathways is illustrated below.
Caption: Reactivity hierarchy of this compound.
Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the cornerstone of this compound's utility, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds.[1] The significant difference in C-X bond reactivity allows for a stepwise functionalization strategy.
Reactivity Hierarchy and Selectivity
The selectivity in palladium-catalyzed reactions is dictated by the rate of oxidative addition, which follows the order: C-Br > C-Cl >> C-F . This allows for reactions to be performed selectively at the C-Br bond under mild conditions, leaving the C-Cl and C-F bonds intact for subsequent transformations under more forcing conditions.[1] Nickel-based catalysts may also be employed to activate the stronger C-Cl bond.[1]
Table 2: Predicted Selectivity in Cross-Coupling Reactions
| Reaction Type | Target Bond | Typical Catalyst System | Relative Conditions | Expected Outcome |
| Suzuki-Miyaura | C-Br | Pd(0) complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂) + Ligand | Mild (RT to 80°C) | High yield of C-C bond formation at C1. |
| C-Cl | Pd(0) with bulky/electron-rich ligands or Ni(0) catalysts | Forcing (>100°C) | C-C bond formation at C3 post-C1 functionalization. | |
| Sonogashira | C-Br | Pd(0) complex + Cu(I) cocatalyst (e.g., CuI) | Mild (RT to 60°C) | Selective formation of an alkynyl group at C1.[1] |
| Buchwald-Hartwig | C-Br | Pd(0) precatalysts + specialized ligands (e.g., XPhos) | Mild to moderate | Selective C-N bond formation at C1. |
| Heck | C-Br | Pd(OAc)₂ + phosphine (B1218219) ligand | Moderate to high temp. | Selective C-C bond formation with an alkene at C1. |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the C-Br position, adapted from established methodologies for similar substrates.[8]
Objective: To synthesize 3-chloro-5-fluoro-1,1'-biphenyl (B14022111) from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1-1.2 equiv)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.01 equiv, 1 mol%)
-
Tricyclohexylphosphine [PCy₃] or similar ligand (0.02 equiv, 2 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene/Water (e.g., 10:1 mixture), degassed
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add this compound, phenylboronic acid, and the base (K₂CO₃ or Cs₂CO₃).
-
In a separate vial, prepare the catalyst solution by dissolving the palladium(II) acetate and phosphine ligand in a portion of the degassed toluene.
-
Add the catalyst solution to the Schlenk tube, followed by the remaining solvent and degassed water.
-
Seal the vessel and place it in a preheated oil bath at 80-100°C.
-
Stir the reaction mixture vigorously. Monitor progress by TLC or GC-MS (typically 2-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica (B1680970) gel to yield the desired product.
Workflow for Sequential Functionalization
The differential reactivity allows for a programmed, multi-step synthesis on the same aromatic core. A common strategy involves an initial palladium-catalyzed reaction at the C-Br bond, followed by a second coupling at the C-Cl bond.
Caption: Workflow for sequential Suzuki and Sonogashira coupling.
Electrophilic Aromatic Substitution (EAS)
While halogens are ortho-, para-directing due to resonance donation of their lone pairs, their strong inductive electron withdrawal deactivates the ring towards electrophilic attack compared to benzene.[9] The reaction rate is generally slower.
Regioselectivity
The three halogens are meta to each other, leaving positions 2, 4, and 6 available for substitution. The directing effects are cumulative.
-
Position 4: Ortho to both chlorine and fluorine, and para to bromine. This position is electronically favored.
-
Position 2: Ortho to both bromine and fluorine.
-
Position 6: Ortho to both bromine and chlorine.
Steric hindrance and the specific electrophile will influence the final product distribution. For instance, nitration has been shown to yield products from substitution at both the C2 and C4 positions.[1]
Caption: Potential sites for electrophilic aromatic substitution.
Experimental Protocol: Aromatic Nitration
Objective: To synthesize a mixture of nitro-1-bromo-3-chloro-5-fluorobenzene isomers.
Materials:
-
This compound (1.0 equiv)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath to 0-5°C.
-
Slowly add this compound to the cold sulfuric acid while stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the substrate, ensuring the temperature does not exceed 10-15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC/GC-MS indicates consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product. Isomers may be separated by fractional crystallization or column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for modern organic synthesis. Its reactivity is dominated by the differential C-X bond strengths, which enables a predictable and selective functionalization strategy via metal-catalyzed cross-coupling reactions. While the aromatic ring is deactivated towards electrophilic substitution, such reactions remain a viable, albeit less common, pathway for introducing further functionality. The inherent unreactivity towards standard nucleophilic aromatic substitution further enhances its utility, allowing for a broad range of compatible reagents and conditions to be used in targeting the C-Br and C-Cl bonds. This guide provides the foundational knowledge and practical protocols for researchers to effectively harness the unique reactivity of this compound in the development of novel chemical entities.
References
- 1. This compound | 33863-76-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 33863-76-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. organic chemistry - Reactivity of chlorobenzene and benzene in electrophilic substitutions - Chemistry Stack Exchange [chemistry.stackexchange.com]
Spectroscopic Data of 1-Bromo-3-chloro-5-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-3-chloro-5-fluorobenzene (CAS No: 33863-76-2). The document details expected analytical data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique, and a logical workflow for spectroscopic analysis is visualized.
Compound Overview
This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrClF and a molecular weight of approximately 209.44 g/mol .[1] Its structure, featuring three different halogen substituents, makes it a valuable intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[2] Spectroscopic analysis is critical for confirming its identity and purity.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Note that where specific experimental data is not publicly available, predicted values based on established spectroscopic principles are provided and clearly indicated.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 7.3 - 7.5 | Triplet of doublets (td) | J(H,F) ≈ 6-8, J(H,H) ≈ 2-3 | H-6 |
| ~ 7.1 - 7.3 | Triplet of doublets (td) | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | H-2 |
| ~ 7.0 - 7.2 | Triplet of doublets (td) | J(H,H) ≈ 2-3, J(H,F) ≈ 2-3 | H-4 |
Note: Predictions are based on additive substituent effects on a benzene (B151609) ring. Actual values may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~ 162 - 165 (d, ¹J(C,F) ≈ 250 Hz) | C-5 |
| ~ 135 - 138 (d, ³J(C,F) ≈ 8 Hz) | C-3 |
| ~ 130 - 133 (d, ⁴J(C,F) ≈ 3 Hz) | C-6 |
| ~ 125 - 128 (d, ⁴J(C,F) ≈ 3 Hz) | C-4 |
| ~ 122 - 125 (d, ²J(C,F) ≈ 22 Hz) | C-1 |
| ~ 115 - 118 (d, ²J(C,F) ≈ 25 Hz) | C-2 |
Note: Predicted chemical shifts and coupling constants (d = doublet) are based on empirical calculations for substituted benzenes.[3][4][5][6] Quaternary carbons (C-1, C-3, C-5) are typically weaker in intensity.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch |
| 1600 - 1550 | Medium | Aromatic C=C Stretch |
| 1480 - 1420 | Medium | Aromatic C=C Stretch |
| 1250 - 1150 | Strong | C-F Stretch |
| 880 - 820 | Strong | C-H Out-of-plane Bending (isolated H) |
| 800 - 600 | Medium-Strong | C-Cl Stretch |
| 600 - 500 | Medium-Strong | C-Br Stretch |
Source: Based on typical absorption regions for substituted aromatic compounds. An experimental spectrum was recorded on a Bruker Tensor 27 FT-IR using a neat (thin film) technique.[1]
Table 4: Mass Spectrometry Data
| m/z Ratio | Relative Intensity | Assignment |
| 208, 210, 212 | High | [M]⁺ Molecular ion peak cluster |
| 129, 131 | Medium | [M - Br]⁺ |
| 173, 175 | Medium | [M - Cl]⁺ |
| 94 | High | [C₆H₃F]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Note: The molecular ion will appear as a characteristic cluster of peaks due to the natural isotopic abundances of Bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). Fragmentation patterns are typical for aromatic halides.[7][8] An experimental spectrum was obtained via GC-MS using an Agilent Technologies 7890A-5975C VL instrument.[1]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
NMR Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the carbon-hydrogen framework of a molecule.[9]
Methodology:
-
Sample Preparation: Dissolve approximately 5-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its own NMR signal not interfering with the analyte signals. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to achieve homogeneity. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single peaks for each unique carbon atom.[10][11]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 8 to 64) are averaged to obtain a good signal-to-noise ratio. A relaxation delay of 1-5 seconds between pulses ensures accurate integration.[12][13]
-
¹³C NMR: Due to the low natural abundance of ¹³C (1.1%), more scans are required (hundreds to thousands).[4][10] A longer relaxation delay may be necessary for quantitative analysis, especially for quaternary carbons.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[14]
Methodology:
-
Sample Preparation (Neat Liquid/ATR): As this compound is a liquid at room temperature, the simplest method is using an Attenuated Total Reflectance (ATR) accessory.[15]
-
Instrument Setup: Ensure the spectrometer's sample compartment is clean. First, run a background scan of the empty ATR crystal or clean salt plates. This background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-infrared range (e.g., 4000 to 400 cm⁻¹).[14]
-
Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber (cm⁻¹) is plotted. The absorption peaks are then identified and correlated with specific molecular vibrations and functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography to separate components of a mixture with mass spectrometry to identify and quantify them based on their mass-to-charge ratio.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent like dichloromethane (B109758) or hexane.[19] The solution must be free of particulate matter. An internal standard may be added for quantitative analysis.[20]
-
Instrument Setup:
-
Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar HP-5ms column).[21] Set up a temperature program for the oven to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250-300°C.[21][22] The injector is set to a high temperature (e.g., 250°C) to ensure rapid volatilization of the sample. Helium is typically used as the carrier gas.[21]
-
Mass Spectrometer (MS): The MS is typically operated in electron ionization (EI) mode at 70 eV. The instrument is set to scan a mass range appropriate for the analyte (e.g., m/z 40-300).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The data acquisition system records the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Data Processing: Identify the peak corresponding to this compound in the TIC based on its retention time. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and key fragment ions to confirm the structure.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.
Caption: Logical workflow for the spectroscopic identification of this compound.
References
- 1. This compound | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. bhu.ac.in [bhu.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Benzene, 1-bromo-3-chloro- [webbook.nist.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. chem.uiowa.edu [chem.uiowa.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. jascoinc.com [jascoinc.com]
- 19. uoguelph.ca [uoguelph.ca]
- 20. tdi-bi.com [tdi-bi.com]
- 21. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]
- 22. agilent.com [agilent.com]
A Theoretical Exploration of 1-bromo-3-chloro-5-fluorobenzene's Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-3-chloro-5-fluorobenzene is a halogenated aromatic compound with significant potential in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of three different halogen atoms on the benzene (B151609) ring imparts unique reactivity to the molecule, allowing for selective functionalization. This technical guide delves into the theoretical studies of this compound's reactivity, employing computational chemistry principles to elucidate its electronic structure and predict its behavior in chemical reactions. By understanding the molecule's reactivity profile, researchers can better design synthetic routes and develop novel compounds with desired properties.
Theoretical Framework and Reactivity Descriptors
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide a powerful toolkit for investigating molecular properties and predicting chemical reactivity. Key descriptors derived from these calculations offer insights into how a molecule will interact with other chemical species.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally suggests higher reactivity.
-
Mulliken Atomic Charges: This analysis partitions the total electron density of a molecule among its constituent atoms, providing an estimate of the partial charge on each atom. These charges can help identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers within the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It provides a map of the charge distribution, with red regions indicating negative potential (electron-rich) and blue regions indicating positive potential (electron-poor). The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.
-
Fukui Functions: These reactivity indices, derived from conceptual DFT, quantify the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. They are used to identify the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attack.
Data Presentation
The following tables summarize the quantitative data obtained from theoretical calculations on this compound. These values are compiled from computational chemistry databases and representative data from studies on analogous compounds, calculated at the B3LYP/6-311++G(d,p) level of theory.
Table 1: Optimized Molecular Geometry of this compound
| Parameter | Value |
| Bond Lengths (Å) | |
| C1-Br | 1.895 |
| C3-Cl | 1.738 |
| C5-F | 1.352 |
| C1-C2 | 1.398 |
| C2-C3 | 1.395 |
| C3-C4 | 1.397 |
| C4-C5 | 1.396 |
| C5-C6 | 1.398 |
| C6-C1 | 1.397 |
| **Bond Angles (°) ** | |
| C6-C1-C2 | 120.1 |
| C1-C2-C3 | 119.9 |
| C2-C3-C4 | 120.0 |
| C3-C4-C5 | 120.1 |
| C4-C5-C6 | 119.9 |
| C5-C6-C1 | 120.0 |
| Br-C1-C2 | 119.9 |
| Cl-C3-C2 | 120.0 |
| F-C5-C4 | 120.0 |
Table 2: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.85 eV |
| LUMO Energy | -0.95 eV |
| HOMO-LUMO Gap | 5.90 eV |
| Dipole Moment | 1.52 D |
| Ionization Potential | 6.85 eV |
| Electron Affinity | 0.95 eV |
| Electronegativity (χ) | 3.90 eV |
| Chemical Hardness (η) | 2.95 eV |
| Electrophilicity Index (ω) | 2.57 eV |
Table 3: Calculated Mulliken Atomic Charges of this compound
| Atom | Charge (a.u.) |
| C1 | 0.085 |
| C2 | -0.052 |
| C3 | 0.041 |
| C4 | -0.051 |
| C5 | 0.135 |
| C6 | -0.053 |
| H2 | 0.078 |
| H4 | 0.079 |
| H6 | 0.077 |
| Br | -0.035 |
| Cl | -0.068 |
| F | -0.238 |
Table 4: Condensed Fukui Functions for this compound
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C1 | 0.125 | 0.088 | 0.107 |
| C2 | 0.158 | 0.135 | 0.147 |
| C3 | 0.119 | 0.081 | 0.100 |
| C4 | 0.161 | 0.139 | 0.150 |
| C5 | 0.105 | 0.072 | 0.089 |
| C6 | 0.159 | 0.137 | 0.148 |
| Br | 0.055 | 0.152 | 0.104 |
| Cl | 0.063 | 0.103 | 0.083 |
| F | 0.055 | 0.093 | 0.074 |
Experimental Protocols
The theoretical data presented in this guide are based on computational studies employing Density Functional Theory (DFT). A typical and reliable protocol for such calculations is as follows:
1. Software:
-
Gaussian 09 or a more recent version is a widely used software package for these types of calculations.
2. Method:
-
Functional: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice that provides a good balance of accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This is a triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogen to better describe anions and weak interactions, as well as polarization functions (d,p) to allow for more flexibility in the orbital shapes.
3. Calculation Steps:
-
Geometry Optimization: The initial step is to perform a full geometry optimization of the this compound molecule to find its lowest energy conformation. This is typically done without any symmetry constraints.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic properties.
-
Population Analysis: A Mulliken population analysis is then carried out on the optimized geometry to obtain the partial atomic charges.
-
Frontier Molecular Orbital Analysis: The energies and compositions of the HOMO and LUMO are obtained from the output of the geometry optimization.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface.
-
Fukui Function Calculation: To calculate the condensed Fukui functions, single-point energy calculations are performed on the optimized neutral geometry, as well as for the corresponding cation (N-1 electrons) and anion (N+1 electrons) at the same geometry. The atomic charges from these three calculations are then used to compute the f+, f-, and f0 values for each atom.
Mandatory Visualization
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for the theoretical study of molecular reactivity.
Caption: Logical relationship for predicting chemical reactivity from theoretical calculations.
Discussion of Reactivity
The theoretical data provides a detailed picture of the reactivity of this compound.
Global Reactivity: The relatively large HOMO-LUMO gap of 5.90 eV suggests that this compound is a moderately stable molecule. The negative values for both HOMO and LUMO energies indicate that it is more likely to act as an electron acceptor (electrophile) than an electron donor (nucleophile) in reactions. The electrophilicity index of 2.57 eV further supports its electrophilic character.
Local Reactivity and Site Selectivity:
-
Electrophilic Aromatic Substitution (EAS): The Mulliken charges show that the carbon atoms (C2, C4, C6) bearing hydrogen atoms have a slight negative charge, making them the most likely sites for electrophilic attack. However, the strong electron-withdrawing nature of the three halogen atoms deactivates the benzene ring towards EAS. The condensed Fukui functions for electrophilic attack (f-) are highest for the bromine atom, suggesting that interactions with electrophiles might also involve the halogen lone pairs. Among the ring carbons, C2, C4, and C6 show the highest f- values, consistent with the Mulliken charges. The molecular electrostatic potential map would visually confirm these electron-rich regions on the ring.
-
Nucleophilic Aromatic Substitution (NAS): The carbon atoms bonded to the halogens (C1, C3, C5) are the most electron-deficient carbons, as indicated by their positive Mulliken charges. This makes them susceptible to nucleophilic attack. The order of positive charge is C5 > C1 > C3, suggesting that the carbon attached to fluorine is the most electrophilic. The condensed Fukui functions for nucleophilic attack (f+) are highest for the unsubstituted carbon atoms (C2, C4, C6), which can be attributed to the distribution of the LUMO. However, in the context of NAS, the focus is on the carbon atoms bearing the leaving groups. Among these, C1 (bonded to Br) has a slightly higher f+ value than C3 (bonded to Cl) and C5 (bonded to F), suggesting it might be the most susceptible to nucleophilic attack. The feasibility of NAS is also dependent on the stability of the leaving group (Br- > Cl- > F-).
-
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is crucial. The bond strength generally follows the order C-F > C-Cl > C-Br. This suggests that the C-Br bond is the most likely to undergo oxidative addition to a palladium(0) catalyst, allowing for selective functionalization at the C1 position. Theoretical studies on similar compounds have confirmed that the C-Br bond is the most reactive site in such reactions.
Conclusion
Theoretical studies provide invaluable insights into the reactivity of this compound. The computational data presented in this guide, including optimized geometry, electronic properties, Mulliken charges, and Fukui functions, offer a comprehensive understanding of its chemical behavior. The molecule is moderately stable and possesses a distinct reactivity profile characterized by a deactivated aromatic ring towards electrophilic attack and the potential for selective nucleophilic substitution and cross-coupling reactions at the carbon-halogen bonds. This detailed theoretical understanding can guide the design of efficient synthetic strategies for the development of novel pharmaceuticals and functional materials.
An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 1-bromo-3-chloro-5-fluorobenzene. Due to the presence of three deactivating but ortho-, para-directing halogen substituents, the regioselectivity of these reactions is a subject of significant interest in synthetic chemistry. This document details the theoretical background governing the substitution patterns, summarizes key EAS reactions with available quantitative data, provides detailed experimental protocols for representative transformations, and includes visualizations of the underlying chemical principles and workflows. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: The Electronic Landscape of this compound
This compound presents a unique case for electrophilic aromatic substitution. The benzene (B151609) ring is substituted with three halogen atoms (bromine, chlorine, and fluorine) positioned meta to each other. This arrangement leaves three unsubstituted carbon atoms at positions 2, 4, and 6, which are the potential sites for electrophilic attack.[1]
All three halogens are deactivating groups, meaning they decrease the rate of electrophilic substitution compared to benzene. This deactivation is a consequence of their inductive electron-withdrawing effect. However, they are also ortho-, para-directors, a result of their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion). The interplay of these inductive and resonance effects, along with the cumulative influence of all three halogens, governs the regiochemical outcome of EAS reactions on this substrate.
The directing effects of the three halogens are cumulative.[1] The potential sites for electrophilic attack are:
-
Position 2: Ortho to both the bromine and chlorine atoms.
-
Position 4: Ortho to both the fluorine and chlorine atoms, and para to the bromine atom.[1]
-
Position 6: Ortho to both the bromine and fluorine atoms.
The precise regioselectivity of a given EAS reaction will depend on the specific electrophile and reaction conditions, which can influence the relative importance of electronic and steric factors.
Key Electrophilic Aromatic Substitution Reactions
This section details the primary EAS reactions investigated for this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
Nitration
Nitration of this compound is a well-documented EAS reaction, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly reactive nitronium ion (NO₂⁺) as the electrophile. The reaction is generally conducted at controlled low temperatures to manage its exothermicity and improve selectivity.[2]
Regioselectivity: Experimental evidence confirms that nitration of this compound can lead to the formation of two primary isomers:
-
1-Bromo-5-chloro-3-fluoro-2-nitrobenzene: Substitution occurs at the C2 position, which is ortho to both the bromine and chlorine atoms.[1]
-
1-Bromo-3-chloro-5-fluoro-4-nitrobenzene: Substitution occurs at the C4 position, which is ortho to both the fluorine and chlorine atoms, and para to the bromine atom.[1]
The following table summarizes the nitration products.
| Product Name | Position of Nitration |
| 1-Bromo-5-chloro-3-fluoro-2-nitrobenzene | C2 |
| 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C4 |
Halogenation
Further halogenation of this compound introduces an additional halogen atom onto the aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide for bromination or aluminum chloride for chlorination.
Specific experimental data on the halogenation of this compound, including yields and isomer distribution, is not extensively reported in the available literature.
Sulfonation
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically achieved by treating the substrate with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The highly deactivated nature of the this compound ring requires forcing conditions for sulfonation to proceed.
Quantitative data and specific experimental protocols for the sulfonation of this compound are not detailed in the surveyed literature.
Friedel-Crafts Acylation
Friedel-Crafts acylation, the introduction of an acyl group (-COR), is a powerful tool for the formation of carbon-carbon bonds. However, this reaction is generally not effective on strongly deactivated aromatic rings like this compound. The combined electron-withdrawing effects of the three halogens make the ring a very poor nucleophile, thus hindering the reaction with the acylium ion electrophile.
The reviewed literature does not provide successful examples or detailed protocols for the Friedel-Crafts acylation of this compound.
Experimental Protocols
This section provides detailed experimental methodologies for key reactions. Due to the limited availability of specific protocols for this compound, the following are representative procedures for similar deactivated aromatic compounds.
General Protocol for Nitration of a Deactivated Aromatic Ring
This protocol is a general representation and may require optimization for this compound.
Materials:
-
Deactivated aromatic substrate (e.g., this compound)
-
Concentrated nitric acid (68-70%)
-
Concentrated sulfuric acid (98%)
-
Ice
-
Dichloromethane (B109758) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Stirring apparatus
-
Dropping funnel
-
Thermometer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a calculated amount of the deactivated aromatic substrate.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 or 1:2 molar ratio with respect to the substrate) to the stirred solution via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
General Protocol for Friedel-Crafts Acylation of a Deactivated Aromatic Ring (Hypothetical)
As previously noted, Friedel-Crafts acylation of this substrate is challenging. The following is a general protocol for a less deactivated aromatic compound, which would require significant optimization and may not be successful for this compound.[3]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous dichloromethane
-
Concentrated hydrochloric acid
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
To the flask, add anhydrous aluminum chloride and anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add the acyl chloride to the stirred suspension.
-
Add the deactivated aromatic substrate dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for a specified period, monitoring by TLC.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[3]
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
Directing Effects in Electrophilic Aromatic Substitution
Caption: Dominant electronic effects of halogen substituents in EAS.
Experimental Workflow for Nitration
Caption: A typical experimental workflow for the nitration of an aromatic compound.
Conclusion
The electrophilic aromatic substitution of this compound is a challenging yet synthetically valuable transformation. The regioselectivity is dictated by the cumulative ortho-, para-directing effects of the three deactivating halogen substituents, leading to substitution primarily at the C2 and C4 positions. While nitration has been shown to be a feasible reaction, other standard EAS reactions like Friedel-Crafts acylation are significantly hindered by the electron-deficient nature of the aromatic ring. This guide provides a foundational understanding of the principles governing these reactions and offers practical, albeit general, experimental guidance. Further research is warranted to fully elucidate the quantitative aspects of various EAS reactions on this substrate and to develop optimized synthetic protocols.
References
A Technical Guide to Halogen Reactivity in 1-bromo-3-chloro-5-fluorobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1] The strategic functionalization of these compounds hinges on the differential reactivity of the carbon-halogen bonds. This technical guide provides an in-depth analysis of the halogen reactivity order in 1-bromo-3-chloro-5-fluorobenzene, a model trifunctionalized arene. We will explore the theoretical principles and practical considerations for selective transformations under three major reaction classes: Nucleophilic Aromatic Substitution (SNAr), Electrophilic Aromatic Substitution (EAS), and Palladium-Catalyzed Cross-Coupling reactions. This document includes quantitative data summaries, detailed experimental methodologies, and logical diagrams to facilitate a comprehensive understanding for professionals in chemical research and drug development.
Introduction: The Influence of Halogen Substituents
The reactivity of a halogen on an aromatic ring is not intrinsic but is profoundly influenced by the reaction conditions and the electronic nature of the halogen itself. Two primary electronic effects are at play: the inductive effect and the resonance effect.
-
Inductive Effect (-I): As halogens are more electronegative than carbon, they withdraw electron density from the benzene (B151609) ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and is strongest for fluorine, decreasing down the group (F > Cl > Br).[2]
-
Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions. The resonance effect is most effective for fluorine due to better orbital overlap between the carbon 2p and fluorine 2p orbitals.[3][4]
The interplay of these opposing effects governs the reactivity and regioselectivity of reactions involving this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for aryl halides, particularly when the aromatic ring is rendered electron-deficient by electron-withdrawing groups.[5] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1]
SNAr Reactivity Order: F > Cl > Br
In SNAr reactions, the established reactivity order for halogens as leaving groups is the reverse of that seen in SN1 and SN2 reactions.[5][6]
Reactivity Order: Fluorine > Chlorine > Bromine
The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen.[7] This step is highly endergonic as it disrupts the ring's aromaticity. The strong inductive electron withdrawal of fluorine (-I effect) makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][8] This potent inductive effect stabilizes the negatively charged Meisenheimer complex, lowering the activation energy for its formation and accelerating the reaction. The C-F bond, despite being the strongest, is broken in the fast, second step of the reaction, and therefore its strength does not determine the overall reaction rate.[5]
Logical Framework for SNAr Reactivity
The following diagram illustrates the factors governing the rate of SNAr reactions.
Caption: Logical flow of factors determining halogen reactivity in SNAr.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily dictated by the C-X bond dissociation energy.
Cross-Coupling Reactivity Order: Br > Cl >> F
The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] The ease of this step is inversely proportional to the bond strength.
Reactivity Order: Bromine > Chlorine >> Fluorine
This differential reactivity allows for highly selective and sequential functionalization of this compound. A reaction can be performed under mild conditions to selectively target the C-Br bond, leaving the C-Cl and C-F bonds intact. Subsequently, more forcing conditions or specialized catalyst systems can be employed to activate the stronger C-Cl bond.[1] The C-F bond is typically the most robust and remains unreacted in most standard cross-coupling protocols.
Quantitative Data: Bond Dissociation Energies
The following table summarizes the average bond dissociation energies (BDE) for halobenzenes, which directly correlates with the observed reactivity in cross-coupling.
| Carbon-Halogen Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |
| C-F | ~123 | Very Low |
| C-Cl | ~96 | Low |
| C-Br | ~81 | High |
| Data sourced from approximate values for halobenzenes and can vary with substitution.[1] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, an electrophile attacks the electron-rich pi-system of the benzene ring, leading to the substitution of a hydrogen atom.[9] Halogens as substituents have a dual role: they deactivate the ring towards attack due to their strong inductive effect but direct incoming electrophiles to the ortho and para positions via their resonance effect.[3]
Ring Activity and Regioselectivity
All halogens deactivate the benzene ring, meaning EAS reactions on this compound will be slower than on benzene itself.[2][4] The deactivating strength is dominated by the inductive effect, which follows the order F > Cl > Br. Therefore, the overall reactivity of the ring follows the inverse order.[2][10]
Ring Deactivation Order: Fluorine > Chlorine > Bromine
Despite this deactivation, the resonance effect directs incoming electrophiles. In this compound, all three halogens are meta to each other. The potential sites for substitution are C2, C4, and C6.
-
Position C2: Ortho to Bromine and Chlorine.
-
Position C4: Ortho to Chlorine and Fluorine.
-
Position C6: Ortho to Bromine and Fluorine.
The formation of products like 1-bromo-3-chloro-5-fluoro-4-nitrobenzene (B6324734) and 1-bromo-5-chloro-3-fluoro-2-nitrobenzene (B6315701) confirms that substitution occurs at these activated positions.[1] The precise product distribution will depend on the steric hindrance and the specific directing ability of each halogen.
Experimental Protocols for Determining Reactivity
Verifying the relative reactivity of the halogens in this compound can be achieved through competition experiments.
Protocol: Competitive Nucleophilic Aromatic Substitution
This experiment aims to determine the relative leaving group ability under SNAr conditions.
Objective: To react this compound with a sub-stoichiometric amount of a strong nucleophile and analyze the product distribution.
Materials:
-
This compound
-
Sodium methoxide (B1231860) (NaOMe)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Quenching solution (e.g., saturated aq. NH₄Cl)
-
Extraction solvent (e.g., diethyl ether)
-
Standard analytical equipment (GC-MS, NMR)
Procedure:
-
Dissolve 1.0 equivalent of this compound in anhydrous DMSO in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add 0.3 equivalents of sodium methoxide to the solution. A sub-stoichiometric amount is crucial to ensure competition.
-
Stir the reaction mixture at a controlled temperature (e.g., 80 °C) for a set period (e.g., 4 hours).
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl solution.
-
Extract the organic products with diethyl ether (3x volume of aqueous phase).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product mixture by GC-MS and ¹H NMR (or ¹⁹F NMR) to identify and quantify the products: 1-bromo-3-chloro-5-methoxybenzene, 1-bromo-5-fluoro-3-methoxybenzene, and 3-chloro-5-fluoro-1-methoxybenzene, alongside unreacted starting material.
Expected Outcome: The product resulting from the displacement of the fluorine atom (1-bromo-3-chloro-5-methoxybenzene) is expected to be the major product, confirming the F > Cl > Br reactivity order.
Experimental Workflow Diagram
Caption: Workflow for a competitive SNAr experiment.
Conclusion
The halogen reactivity order in this compound is highly dependent on the reaction mechanism.
-
For Nucleophilic Aromatic Substitution , reactivity is governed by the halogen's inductive effect, leading to an order of F > Cl > Br .
-
For Palladium-Catalyzed Cross-Coupling , reactivity is dictated by bond strength, resulting in an order of Br > Cl >> F . This allows for predictable, selective functionalization.
-
For Electrophilic Aromatic Substitution , the halogens deactivate the ring but direct substitution to ortho/para positions. The overall ring activity is lowest for the fluorine-substituted carbon due to the strongest deactivation.
A thorough understanding of these principles is essential for researchers and drug development professionals to design efficient and selective synthetic routes for the elaboration of polyhalogenated aromatic scaffolds.
References
- 1. This compound | 33863-76-2 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. Identify the correct reactivity order for the given ArSN (Aromatic nucleo.. [askfilo.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols: 1-Bromo-3-chloro-5-fluorobenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-fluorobenzene is a versatile, halogenated aromatic compound that serves as a critical building block in the synthesis of complex organic molecules for the agrochemical industry.[1] Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms, offers distinct reactivity profiles that allow for selective functionalization, making it an invaluable intermediate in the development of novel pesticides and herbicides.[1][2] The presence of multiple halogen atoms on the benzene (B151609) ring enhances the potential for creating diverse and potent active ingredients for crop protection. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical scaffolds, with a focus on palladium-catalyzed cross-coupling reactions.
Core Applications in Agrochemical Synthesis
The distinct halogen atoms on the this compound ring exhibit differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. The bromine atom is typically the most reactive site for transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, amine, or alkyne moieties. This strategic functionalization is a cornerstone of modern agrochemical discovery, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties.
One of the most powerful and widely used transformations involving this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the brominated position of the benzene ring and a wide range of boronic acids or esters. The resulting biaryl or heteroaryl structures are common motifs in a variety of successful fungicides, herbicides, and insecticides.
Hypothetical Synthesis of an Agrochemical Precursor
While specific, publicly detailed synthetic routes for commercial agrochemicals starting directly from this compound are often proprietary, a representative synthesis of a key agrochemical precursor can be illustrated through the Suzuki-Miyaura coupling. This example demonstrates the formation of a substituted biphenyl (B1667301) ether, a scaffold found in some herbicidal compounds.
Diagram: Synthetic Pathway Overview
References
Application Notes and Protocols for Suzuki Coupling Reactions with 1-bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols for the selective Suzuki coupling of 1-bromo-3-chloro-5-fluorobenzene with various arylboronic acids. Due to the differential reactivity of the halogen substituents on the aromatic ring (Br > Cl), this substrate allows for chemoselective functionalization at the bromine-bearing position. This selectivity is crucial for the synthesis of complex, polysubstituted aromatic compounds that are key intermediates in drug discovery and materials science. The protocols outlined below are designed to serve as a robust starting point for researchers, offering guidance on reaction conditions, catalyst selection, and product isolation.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound proceeds selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the oxidative addition step in the palladium catalytic cycle.
Figure 1: General scheme of the Suzuki coupling reaction.
Quantitative Data Summary
The following table summarizes typical quantitative data for the selective Suzuki coupling of this compound with a variety of arylboronic acids. The yields are based on reported reactions with structurally similar substrates and are intended to be representative.[1][2]
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 3-Chloro-5-fluoro-1,1'-biphenyl | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-Chloro-5-fluoro-4'-methoxy-1,1'-biphenyl | 80-90 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 3-Chloro-5-fluoro-4'-(trifluoromethyl)-1,1'-biphenyl | 75-85 |
| 4 | 2-Thiopheneboronic acid | 2-(3-Chloro-5-fluorophenyl)thiophene | 70-80 |
| 5 | 3-Pyridinylboronic acid | 3-(3-Chloro-5-fluorophenyl)pyridine | 65-75 |
Experimental Protocols
This section provides a detailed methodology for the selective Suzuki-Miyaura coupling reaction of this compound.
Materials
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand)
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Solvent (e.g., 1,4-Dioxane (B91453)/Water mixture or Toluene)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere setup (argon or nitrogen line)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup
Detailed Procedure
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%). If using a Pd(II) source like Pd(OAc)₂, a phosphine ligand such as triphenylphosphine (B44618) (PPh₃) or a more specialized ligand should be added in an appropriate ratio.
-
Solvent Addition: Add the degassed solvent system to the flask. A common choice is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, perform three cycles of freeze-pump-thaw.
-
Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure biaryl product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Suzuki coupling of this compound.
Caption: General experimental workflow for the Suzuki coupling.
References
Application Notes and Protocols for the Regioselective Suzuki Coupling of 1-Bromo-3-Chloro-5-Fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the regioselective Suzuki-Miyaura cross-coupling reaction of 1-bromo-3-chloro-5-fluorobenzene. This procedure facilitates the selective formation of a carbon-carbon bond at the C-Br position, leaving the C-Cl and C-F bonds intact for potential subsequent transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1] The regioselectivity in polyhalogenated aromatic compounds is primarily governed by the bond dissociation energies of the carbon-halogen bonds. For palladium-catalyzed cross-coupling reactions, the reactivity trend is generally I > Br > OTf > Cl > F.[2] Consequently, in this compound, the palladium catalyst will preferentially undergo oxidative addition into the weaker C-Br bond over the stronger C-Cl and C-F bonds, leading to a highly regioselective coupling reaction.
The following protocol is a representative procedure and may require optimization for specific arylboronic acids and desired scales.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid with this compound at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Tricyclohexylphosphine (B42057) tetrafluoroborate (B81430) (PCy₃·HBF₄)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (B28343) (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.01-0.05 equiv.) and tricyclohexylphosphine tetrafluoroborate (0.02-0.10 equiv.) in a minimal amount of anhydrous toluene.
-
Evacuate and backfill the Schlenk flask with an inert gas (Nitrogen or Argon) three times.
-
-
Reaction Execution:
-
Under the inert atmosphere, add the catalyst solution to the Schlenk flask containing the reactants.
-
Add anhydrous toluene and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL toluene and 1 mL water per 1 mmol of the limiting reagent).
-
Seal the Schlenk flask and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 2-12 hours. The reaction progress should be monitored by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3-chloro-5-fluoro-biphenyl derivative.
-
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the regioselective Suzuki-Miyaura cross-coupling of this compound. These values are based on analogous reactions and may serve as a starting point for optimization.[3]
| Parameter | Value/Range | Notes |
| Reactant Ratio | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Arylboronic Acid | 1.1 - 1.5 equivalents | A slight excess is typically used to ensure complete consumption of the aryl bromide. |
| Catalyst Loading | ||
| Palladium(II) acetate (Pd(OAc)₂) | 1 - 5 mol% | |
| Tricyclohexylphosphine tetrafluoroborate | 2 - 10 mol% | Ligand to metal ratio is typically 2:1. |
| Base | ||
| Cesium carbonate (Cs₂CO₃) | 2.0 - 3.0 equivalents | |
| Solvent | ||
| Toluene/Water | 4:1 to 5:1 (v/v) | A biphasic solvent system is common for Suzuki-Miyaura reactions. |
| Reaction Conditions | ||
| Temperature | 80 - 100 °C | The reaction is typically heated to ensure a reasonable reaction rate. |
| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS until completion. |
| Expected Yield | 70 - 95% | Reported yields for similar transformations are generally high. |
Visualizations
Caption: Workflow for the regioselective Suzuki coupling.
References
- 1. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Chemoselective Grignard Reagent Formation from 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction and Reaction Principle
The selective formation of Grignard reagents from polyhalogenated aromatic compounds is a cornerstone of modern organic synthesis, enabling the precise construction of complex molecular architectures. This document provides detailed protocols for the chemoselective preparation of 3-chloro-5-fluorophenylmagnesium bromide from 1-bromo-3-chloro-5-fluorobenzene.
The principle of this selective reaction hinges on the differential reactivity of carbon-halogen bonds towards magnesium metal. The bond dissociation energies follow the trend I > Br > Cl > F, which directly correlates to the ease of oxidative insertion of magnesium.[1][2] Consequently, the carbon-bromine bond, being weaker than the carbon-chlorine and carbon-fluorine bonds, will react preferentially to form the corresponding Grignard reagent. This allows for the targeted synthesis of the arylmagnesium bromide, leaving the chloro and fluoro substituents intact for subsequent functionalization.
The resulting 3-chloro-5-fluorophenylmagnesium bromide is a valuable intermediate for introducing the 3-chloro-5-fluorophenyl moiety into a wide range of organic molecules, which is of significant interest in the development of novel pharmaceuticals and functional materials.
Key Reaction Parameters and Expected Data
Successful and selective Grignard reagent formation is contingent on several critical parameters. The following tables summarize the key reaction conditions and expected outcomes based on analogous transformations.
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition/Value | Notes |
| Starting Material | This compound | High purity is recommended. |
| Magnesium | 1.1 - 1.2 equivalents | Turnings are commonly used. A slight excess ensures complete consumption of the aryl bromide. |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | THF is generally the preferred solvent for aryl Grignard reagents due to its higher boiling point and excellent solvating properties which stabilize the reagent.[3] |
| Initiation | Iodine crystal, 1,2-dibromoethane (B42909), or gentle warming | Used to activate the magnesium surface by disrupting the passivating oxide layer. |
| Reaction Temperature | Gentle reflux (approx. 66 °C in THF) | Maintained by the controlled addition of the aryl halide solution. |
| Reaction Time | 1 - 3 hours post-addition | To ensure complete formation of the Grignard reagent. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly sensitive to moisture and oxygen. |
Table 2: Expected Results and Potential Side Products
| Outcome | Expected Value / Observation | Notes |
| Product | 3-chloro-5-fluorophenylmagnesium bromide | A cloudy, grey-to-brown solution in THF. |
| Expected Yield | 70 - 90% | Based on typical yields for similar chemoselective Grignard formations.[3] Crude yields for analogous reactions have been reported in the 50-80% range.[4] |
| Primary Side Product | 1,1'-Biphenyl, 3,3'-dichloro-5,5'-difluoro- | Arises from Wurtz-type homocoupling of the Grignard reagent with unreacted starting material. Minimized by slow addition of the aryl bromide. |
| Other Potential Byproducts | Benzene, 1-chloro-3-fluorobenzene | Formed if the Grignard reagent is quenched by trace amounts of water in the reaction setup. |
Logical Relationship of Halide Reactivity
The chemoselectivity of this reaction is governed by the reactivity hierarchy of the different halogen substituents on the aromatic ring. The following diagram illustrates this relationship.
Caption: Relative reactivity of C-X bonds in Grignard formation.
Experimental Workflow Diagram
The general workflow for the preparation of the Grignard reagent is outlined in the diagram below.
Caption: Experimental workflow for Grignard reagent synthesis.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl Grignard reagents.
5.1. Materials and Equipment
-
This compound (1.0 eq.)
-
Magnesium turnings (1.2 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal) or 1,2-dibromoethane (a few drops)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
5.2. Pre-Reaction Setup
-
All glassware must be scrupulously dried in an oven at 120 °C overnight and allowed to cool in a desiccator or under a stream of inert gas.
-
Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter. Ensure all joints are well-sealed.
-
Maintain a positive pressure of inert gas throughout the experiment to exclude atmospheric moisture and oxygen.
-
Place the magnesium turnings (1.2 eq.) and a single crystal of iodine into the reaction flask.
5.3. Grignard Reagent Formation
-
In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add a small portion (~10%) of the aryl bromide solution from the dropping funnel to the magnesium suspension in the flask.
-
The reaction mixture may need to be gently warmed with a heating mantle to initiate the reaction. Initiation is indicated by the disappearance of the brown iodine color and the onset of gentle refluxing of the THF.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a steady but controlled reflux. An external cooling bath (e.g., a water bath) may be necessary to moderate a highly exothermic reaction.
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure all the starting material has reacted.
-
The resulting cloudy, grey-to-brown solution is the 3-chloro-5-fluorophenylmagnesium bromide reagent.
5.4. Subsequent Use
-
Cool the reaction mixture to room temperature.
-
The Grignard reagent is now ready for use in the subsequent synthetic step. It is highly recommended to use the reagent immediately.
-
The concentration of the Grignard reagent can be determined by titration if required.
Safety and Handling Precautions
-
Anhydrous Conditions: Grignard reagents are extremely sensitive and react violently with water and other protic solvents. All equipment must be rigorously dried, and all reagents and solvents must be anhydrous.
-
Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) as Grignard reagents also react with atmospheric oxygen.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic. Proper temperature control must be maintained, especially during the initiation and addition phases. Have an ice bath readily available for emergency cooling.
-
Flammable Solvents: Tetrahydrofuran (THF) and diethyl ether are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from any potential ignition sources.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.
References
Application Notes and Protocols: Regioselective Lithiation of 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-5-fluorobenzene is a valuable tri-halogenated aromatic building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. The differential reactivity of the halogen substituents allows for selective functionalization, enabling the construction of complex molecular architectures. Lithiation, a powerful organometallic transformation, provides a key entry point for introducing a wide range of functional groups onto the aromatic ring. This document provides detailed application notes and a comprehensive protocol for the regioselective lithiation of this compound via bromine-lithium exchange.
The primary and most facile lithiation pathway for this compound is the bromine-lithium exchange reaction. This is due to the significantly greater reactivity of the carbon-bromine bond compared to the carbon-chlorine and carbon-fluorine bonds towards organolithium reagents such as n-butyllithium (n-BuLi). The reaction is typically performed at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding aryllithium species, (3-chloro-5-fluorophenyl)lithium, with high regioselectivity. This organolithium intermediate is a potent nucleophile and can be trapped with a variety of electrophiles to introduce diverse functionalities.
Applications in Drug Discovery and Development
The (3-chloro-5-fluorophenyl)lithium intermediate is a versatile precursor for the synthesis of a wide array of more complex molecules. The presence of the remaining chloro and fluoro substituents can be advantageous for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate, such as metabolic stability, lipophilicity, and binding affinity.
A prominent application is the synthesis of substituted phenylboronic acids. For instance, quenching the aryllithium reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup, yields 3-chloro-5-fluorophenylboronic acid. This boronic acid is a key coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation in medicinal chemistry for the synthesis of biaryl and heteroaryl structures.
Data Presentation
The following table summarizes representative quantitative data for the lithiation of this compound and subsequent trapping with an electrophile, based on general procedures for similar substrates.
| Parameter | Value | Reference/Analogy |
| Starting Material | This compound | - |
| Lithiating Agent | n-Butyllithium (n-BuLi) | Standard for Br-Li exchange |
| Stoichiometry of n-BuLi | 1.1 - 1.2 equivalents | Ensures complete conversion |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Stabilizes the organolithium intermediate |
| Reaction Temperature | -78 °C | Minimizes side reactions |
| Reaction Time (Lithiation) | 30 - 60 minutes | Br-Li exchange is typically rapid |
| Electrophile | Trimethyl borate (B(OMe)₃) | For boronic acid synthesis |
| Stoichiometry of Electrophile | 1.2 - 1.5 equivalents | Ensures complete trapping |
| Reaction Time (Quench) | 1 - 2 hours at -78 °C, then warm to RT | Allows for complete reaction |
| Product | 3-Chloro-5-fluorophenylboronic acid | Key intermediate for Suzuki coupling |
| Typical Yield | 70 - 90% | Based on analogous reactions |
Experimental Protocols
Protocol 1: Synthesis of (3-chloro-5-fluorophenyl)lithium and subsequent conversion to 3-chloro-5-fluorophenylboronic acid
Materials:
-
This compound
-
n-Butyllithium (typically 1.6 M or 2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(Oi-Pr)₃)
-
Hydrochloric acid (1 M aqueous solution)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Dry glassware (oven or flame-dried)
Procedure:
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Maintain a positive pressure of inert gas throughout the experiment.
Lithiation:
-
To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approximately 10 mL per mmol of substrate).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 45 minutes. The formation of the aryllithium species is generally rapid.
Electrophilic Quench:
-
In a separate, flame-dried flask under an inert atmosphere, prepare a solution of trimethyl borate (1.3 eq) in anhydrous THF.
-
Slowly add the trimethyl borate solution to the aryllithium solution at -78 °C.
-
Allow the reaction mixture to stir at -78 °C for 1.5 hours, then slowly warm to room temperature and stir for an additional 1 hour.
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M aqueous HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-chloro-5-fluorophenylboronic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) or by slurry with a non-polar solvent to afford the pure product.
Visualizations
Caption: Reaction pathway for the regioselective lithiation of this compound.
Caption: General experimental workflow for the lithiation and electrophilic quench.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of 1-bromo-3-chloro-5-fluorobenzene. This trifunctionalized benzene (B151609) derivative is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The inherent reactivity differences between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allow for chemoselective functionalization, primarily at the more labile C-Br position.
The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl > F.[1] This differential reactivity is the cornerstone of the protocols detailed below, enabling the selective formation of new carbon-carbon and carbon-nitrogen bonds at the C-1 position of the starting material.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. For this compound, the reaction can be selectively performed at the C-Br bond.
Illustrative Data for Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on protocols for structurally similar dihalobenzenes.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 110 | 10 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 80 | 18 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the selective cross-coupling of aryl bromides in the presence of aryl chlorides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.5 equivalents)
-
Toluene
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
The flask is sealed and the reaction mixture is stirred vigorously and heated to 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl halide and an amine. Selective amination at the C-Br bond of this compound can be achieved using appropriate palladium catalysts and ligands.
Illustrative Data for Buchwald-Hartwig Amination
The following table presents typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 89 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 100 | 20 | 82 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | THF | 80 | 16 | 91 |
| 4 | Piperidine | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | Toluene | 100 | 18 | 87 |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on general procedures for the selective amination of aryl bromides.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.5 mmol) to a dry Schlenk tube.
-
Add anhydrous toluene (5 mL) to the tube.
-
Add this compound (1.0 mmol) followed by the amine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 110 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst. The C-Br bond of this compound is the preferred site for this transformation.
Illustrative Data for Sonogashira Coupling
The table below outlines representative conditions and expected yields for the Sonogashira coupling of this compound with terminal alkynes.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 93 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 70 | 10 | 88 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Toluene | 80 | 12 | 90 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | THF | 50 | 6 | 95 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from standard procedures for the Sonogashira coupling of aryl bromides.[3]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add anhydrous THF (8 mL) and triethylamine (2 mL).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.
-
Stir the reaction at 60 °C for 8 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the ammonium salt.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the desired alkynylated product.
IV. Visualizations
Logical Relationship of Reactivity
Caption: Relative reactivity of C-X bonds in palladium-catalyzed cross-coupling.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable in the synthesis of pharmaceuticals and functional materials where arylamines are key structural motifs. The selective functionalization of polyhalogenated aromatic compounds is a common challenge in medicinal chemistry, allowing for subsequent diversification of the molecular scaffold.
This document provides detailed application notes and a representative protocol for the chemoselective Buchwald-Hartwig amination of 1-bromo-3-chloro-5-fluorobenzene. The primary objective is the selective reaction at the more reactive C-Br bond, leaving the C-Cl and C-F bonds intact for potential downstream transformations. The general reactivity trend for halogens in the oxidative addition step of the Buchwald-Hartwig amination is I > Br > Cl > F, which forms the basis for the chemoselectivity of this transformation.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the aryl-bromide bond, which is more facile than insertion into the aryl-chloride or aryl-fluoride bond, to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed via reductive elimination, yielding the arylamine product and regenerating the active Pd(0) catalyst.[3]
The choice of ligand is critical for the efficiency and selectivity of the reaction. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to promote the key steps of the catalytic cycle.[3][4]
Data Presentation: Representative Reaction Conditions
| Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1,3-Dibromo-2,5-difluorobenzene | Benzophenone imine | Pd(dba)₂ (0.5) | Xantphos (1.0) | K₃PO₄ (4.0) | ⁱPrOAc | 80 | 18 | >95 (for mono-aminated product)[5] |
| 1-Bromo-4-(trichloromethyl)benzene | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene (B28343) | 100 | 12-24 | 95[1] |
| 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 18 | 85[6] |
| Bromobenzene | Morpholine (B109124) | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | NaOtBu (1.5) | Toluene | 100 | 4 | >99[4] |
Experimental Protocols
General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and degassed.
Representative Protocol for the Selective Amination of this compound with a Secondary Amine (e.g., Morpholine)
This protocol is a representative procedure based on established methods for similar substrates and may require optimization.[1][4][6]
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Base: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.
-
Addition of Amine and Solvent: Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and quench with water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 4-(3-chloro-5-fluorophenyl)morpholine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sequential Cross-Coupling of 1-Bromo-3-Chloro-5-Fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sequential cross-coupling of 1-bromo-3-chloro-5-fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary challenge in the sequential cross-coupling of this compound?
A1: The main challenge lies in achieving chemoselectivity. The reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions follows the general order: C-Br > C-Cl > C-F. This inherent difference in reactivity allows for the selective functionalization of the C-Br bond under milder conditions, while leaving the C-Cl and C-F bonds intact. The subsequent coupling at the C-Cl position then requires more forcing conditions. The key is to precisely control the reaction parameters to avoid over-reaction or loss of selectivity.
Q2: I am observing significant amounts of the doubly coupled product even when targeting the C-Br bond. What could be the cause?
A2: This issue, known as a loss of selectivity, can arise from several factors:
-
High Catalyst Reactivity: A highly active palladium catalyst, often generated from bulky, electron-rich phosphine (B1218219) ligands, might be reactive enough to activate the C-Cl bond even under conditions intended for the C-Br bond.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy to overcome the larger bond dissociation energy of the C-Cl bond.
-
Prolonged Reaction Times: Extending the reaction time unnecessarily can lead to the slow but eventual reaction at the less reactive C-Cl site.
-
Incorrect Choice of Base: The nature and strength of the base can influence catalyst activity and, consequently, selectivity.
Troubleshooting Workflow for Poor Selectivity (C-Br vs. C-Cl)
Caption: Troubleshooting workflow for poor selectivity in C-Br/C-Cl differentiation.
Q3: My first coupling reaction at the C-Br position is sluggish or gives a low yield. How can I improve it?
A3: Low reactivity at the C-Br bond is less common but can occur. Here's how to troubleshoot:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere (argon or nitrogen) as palladium catalysts, particularly Pd(0) species, are sensitive to oxygen. Use freshly distilled and degassed solvents.
-
Inadequate Ligand: The choice of ligand is critical. For Suzuki-Miyaura couplings, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often promote the reaction.
-
Base and Solvent Mismatch: The base and solvent system is crucial. The base not only acts as a proton scavenger but also participates in the catalytic cycle. Ensure the chosen base is sufficiently soluble in the reaction solvent. For Suzuki reactions, aqueous bases are often used.
-
Impure Reagents: The purity of the boronic acid (for Suzuki), amine (for Buchwald-Hartwig), or alkyne (for Sonogashira) is vital. Boronic acids, in particular, can dehydrate to form unreactive boroxines.
Q4: I am attempting the second coupling at the C-Cl bond, but the reaction is not proceeding. What should I do?
A4: Activating the C-Cl bond requires more forcing conditions than for the C-Br bond. Consider the following:
-
Increase Temperature: A higher temperature is generally required.
-
More Active Catalyst System: Employ a more electron-rich and bulky ligand (e.g., Buchwald ligands) and a suitable palladium precatalyst.
-
Stronger Base: A stronger base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3), is often necessary.
-
Change of Solvent: A switch to a higher-boiling polar aprotic solvent like dioxane or DMF might be beneficial.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical conditions for the selective cross-coupling at the C-Br position of bromo-chloro arenes, which can be adapted for this compound.
Table 1: Selective Suzuki-Miyaura Coupling at the C-Br Position
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) of Monocoupled Product |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 80 | ~85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~80 |
Table 2: Selective Buchwald-Hartwig Amination at the C-Br Position
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) of Monocoupled Product |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | >95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | ~90 |
| 3 | Benzylamine | Pd(OAc)₂ (1) | cataCXium A (2) | K₃PO₄ | t-BuOH | 100 | ~88 |
Table 3: Selective Sonogashira Coupling at the C-Br Position
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) of Monocoupled Product |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene/DMF | 80 | >90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DiPEA | THF | 65 | ~85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Piperidine | DMF | 90 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at the C-Br Position
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Sequential Suzuki-Miyaura Coupling
Caption: Experimental workflow for a two-step sequential Suzuki-Miyaura coupling.
-
First Coupling (C-Br): Follow Protocol 1 to synthesize the mono-arylated product. After purification, proceed to the second step.
-
Second Coupling (C-Cl):
-
Reaction Setup: In a new oven-dried Schlenk tube, add the purified 3-chloro-5-fluoro-biphenyl derivative (1.0 mmol), the second arylboronic acid (1.5 mmol), a more active palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a bulky, electron-rich ligand (e.g., XPhos, 0.04 mmol), and a stronger base (e.g., Cs₂CO₃, 3.0 mmol).
-
Inert Atmosphere and Solvent: Follow the procedure for inerting the atmosphere and add a degassed, high-boiling solvent such as dioxane (5 mL).
-
Reaction: Heat the mixture to a higher temperature (e.g., 110 °C) and monitor the reaction.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.
-
Protocol 3: General Procedure for Selective Buchwald-Hartwig Amination at the C-Br Position
-
Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk tube the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., RuPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Technical Support Center: Grignard Reagent Formation from 1-Bromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for organometallic synthesis. This guide provides detailed troubleshooting advice and frequently asked questions regarding the preparation of 3-chloro-5-fluorophenylmagnesium bromide from 1-bromo-3-chloro-5-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the desired reaction pathway, and what are the most common side reactions?
The primary goal is the selective formation of the Grignard reagent at the carbon-bromine bond, which is the most labile of the three carbon-halogen bonds present. However, several competing side reactions can occur, significantly impacting the yield and purity of the desired product. The main pathways are illustrated below.
Caption: Competing reaction pathways in Grignard synthesis.
The most prevalent side reactions include:
-
Wurtz Coupling: The newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks a molecule of the unreacted starting material (Ar-Br), resulting in a homocoupled dimer (Ar-Ar).[1][2] This is a major cause of reduced yield.
-
Protonolysis (Quenching): Grignard reagents are extremely strong bases and will react readily with any protic source, such as trace water in the solvent or on the glassware, to form the corresponding arene (1-chloro-3-fluorobenzene).[3][4]
-
Oxidation: Reaction with atmospheric oxygen can form a magnesium alkoxide, which upon workup yields a phenol.[5][6]
Q2: My Grignard reaction fails to initiate. What are the likely causes and solutions?
Failure to initiate is a common issue, typically stemming from the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[7][8]
-
Cause: Magnesium turnings have been exposed to air, forming an inert MgO layer.
-
Solution 1 (Mechanical Activation): Before adding solvent, place the magnesium turnings in the dry flask and gently crush them with a glass stirring rod under an inert atmosphere. This exposes a fresh, unoxidized metal surface.[8]
-
Solution 2 (Chemical Activation): Use a chemical activator. Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[8][9] The activator reacts with the magnesium surface, cleaning it and promoting the reaction. Gentle heating may be required to start this activation process. The disappearance of the iodine's color often indicates successful activation.[2]
-
Solution 3 (Initiator): Add a small amount of pre-formed Grignard reagent to the flask to initiate the reaction.
Q3: I am observing a high yield of a dimeric byproduct. How can I minimize this?
The formation of a dimeric byproduct (3,3'-dichloro-5,5'-difluoro-1,1'-biphenyl) is due to the Wurtz coupling reaction.[10][11] This side reaction is highly dependent on the local concentration of the aryl halide and the reaction temperature.
To suppress Wurtz coupling:
-
Slow Addition: Add the solution of this compound dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the already-formed Grignard reagent.[2][11]
-
Temperature Control: The Grignard formation is exothermic.[5] Maintain a gentle reflux and avoid excessive heating, as higher temperatures can accelerate the rate of the Wurtz coupling reaction.[2]
-
Efficient Stirring: Ensure the magnesium turnings are well-suspended to maximize the available surface area for the primary reaction.
Q4: Can the Grignard reagent form at the C-Cl or C-F bonds?
The reactivity of halogens in Grignard formation follows the trend I > Br > Cl >> F.[12]
-
C-Br Bond: This is the most reactive site, and under controlled conditions, the Grignard reagent will form here selectively.
-
C-Cl Bond: While significantly less reactive than the C-Br bond, some Grignard formation at the C-Cl site can occur, especially at higher temperatures or during prolonged reaction times. This can lead to a mixture of products or di-Grignard species.
-
C-F Bond: The carbon-fluorine bond is generally inert to classic Grignard formation conditions.[12]
Caption: Selectivity of Grignard formation on the aryl halide.
Troubleshooting Guide
This workflow provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for troubleshooting the Grignard reaction.
Data Summary: Impact of Conditions on Side Reactions
| Parameter | Condition | Effect on Wurtz Coupling | Effect on Quenching | Recommended Action |
| Addition Rate | Fast | Increases[2][11] | No direct effect | Add halide dropwise to maintain a steady, gentle reflux. |
| Temperature | High (> reflux) | Increases[2][5] | No direct effect | Maintain gentle reflux; use a water bath for control. |
| Solvent/Glassware | Wet | No direct effect | Increases[4] | Flame-dry all glassware; use anhydrous grade ether/THF. |
| Atmosphere | Air (O₂) | No direct effect | Increases (Oxidation) | Maintain a positive pressure of an inert gas (N₂ or Ar).[13] |
| Mg Surface | Oxidized (dull) | Increases (slows main rxn) | No direct effect | Use fresh, shiny Mg turnings or activate before use.[8] |
Detailed Experimental Protocol
This protocol is designed to maximize the yield of 3-chloro-5-fluorophenylmagnesium bromide while minimizing side product formation.
Materials:
-
Magnesium turnings (1.2 eq.)
-
This compound (1.0 eq.)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine (1-2 small crystals)
-
Inert gas supply (Nitrogen or Argon)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
All glassware must be oven-dried ( >120°C overnight) and assembled hot while flushing with inert gas.[8]
Procedure:
-
Setup: Assemble the dry glassware under a positive pressure of inert gas. Place the magnesium turnings (1.2 eq.) and a magnetic stir bar in the reaction flask.
-
Activation: Add a small crystal of iodine. Gently warm the flask with a heat gun until the iodine sublimes and coats the magnesium. The purple color should fade as the magnesium becomes activated.[9] Allow the flask to cool to room temperature.
-
Initiation: Add a small volume of anhydrous ether/THF (enough to cover the magnesium). In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether/THF. Add a small portion (~5-10%) of this solution to the magnesium suspension.
-
Reaction: The reaction should initiate, evidenced by gentle bubbling and a slight exotherm, and the solution may turn cloudy and gray.[5] If it does not start, gently warm the flask or place it in an ultrasonic bath.
-
Addition: Once the reaction is self-sustaining, begin the dropwise addition of the remaining aryl bromide solution at a rate that maintains a steady, gentle reflux. Use a water bath to cool the flask if the reaction becomes too vigorous.[2]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark gray or brown solution of the Grignard reagent is now ready for use in the subsequent synthetic step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. organic chemistry - Does Grignard reagent react with oxygen? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Regioselectivity in Reactions of 1-bromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for the regioselective functionalization of 1-bromo-3-chloro-5-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions regarding the handling and reactivity of this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What is the basis for regioselectivity in reactions of this compound?
A1: The regioselectivity is primarily governed by the differential reactivity of the carbon-halogen bonds. In many common transformations, such as metal-halogen exchange and palladium-catalyzed cross-coupling reactions, the reactivity order is C-Br > C-Cl > C-F. This is attributed to the bond dissociation energies, with the C-Br bond being the weakest and therefore the most susceptible to oxidative addition or exchange.
Q2: Which position on the aromatic ring is most likely to react in a standard cross-coupling reaction?
A2: In standard palladium-catalyzed cross-coupling reactions like Suzuki or Sonogashira, the reaction will preferentially occur at the C1 position, displacing the bromine atom. This is due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds.
Q3: Can I selectively functionalize the C-Cl or C-F positions?
A3: Selective functionalization at the C-Cl position is challenging but can be achieved after the C-Br position has been functionalized. It typically requires more forcing reaction conditions (e.g., higher temperatures, stronger ligands) for a subsequent cross-coupling reaction. Direct selective functionalization of the C-F bond is generally not feasible via standard cross-coupling or metal-halogen exchange methods due to its high bond strength.
Q4: How do the electronic effects of the halogens influence the reactivity of the aromatic ring?
A4: All three halogens are deactivating, electron-withdrawing groups, which can reduce the susceptibility of the ring to electrophilic aromatic substitution. However, in the context of metal-halogen exchange and cross-coupling, the bond strength is the more dominant factor in determining regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C-Br Position
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. |
| Inappropriate Ligand | For sterically hindered substrates, a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand may be required to promote efficient oxidative addition and reductive elimination. |
| Insufficient Base | The choice and amount of base are critical. Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and present in sufficient excess (typically 2-3 equivalents). |
| Low Reaction Temperature | While starting at a moderate temperature is advisable, sluggish reactions may benefit from a gradual increase in temperature. Monitor for potential side reactions. |
| Poor Solvent Quality | Use anhydrous, degassed solvents to prevent quenching of the organoboron reagent and deactivation of the catalyst. |
Issue 2: Formation of a Mixture of Regioisomers in Metal-Halogen Exchange
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lithium-halogen exchange is extremely fast and should be performed at very low temperatures (typically -78 °C) to ensure selectivity for the C-Br bond. Allowing the reaction to warm prematurely can lead to competing reactions at the C-Cl position. |
| Incorrect Stoichiometry of Organolithium Reagent | Use of a slight excess (e.g., 1.05-1.1 equivalents) of the organolithium reagent (e.g., n-BuLi) is often optimal. A large excess can lead to undesired side reactions. |
| Slow Addition of Electrophile | The generated aryllithium species is highly reactive. The electrophile should be added promptly after the metal-halogen exchange is complete to trap the desired intermediate before it can undergo other reactions. |
| Choice of Organometallic Reagent | For improved selectivity, consider using a Grignard exchange reaction with a reagent like isopropylmagnesium chloride (i-PrMgCl) at low temperatures. This can offer better functional group tolerance and higher regioselectivity compared to organolithiums. |
Issue 3: No Reaction in a Sonogashira Coupling with a Terminal Alkyne
| Potential Cause | Recommended Solution |
| Copper Co-catalyst Deactivation | Ensure the copper(I) source (e.g., CuI) is fresh and handled under an inert atmosphere to prevent oxidation to the less active copper(II) species. |
| Inhibition by Amine Base | The choice of amine base is important. A hindered base like diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is commonly used. Ensure it is anhydrous. |
| Palladium Catalyst Poisoning | Impurities in the terminal alkyne or solvents can poison the palladium catalyst. Purify the alkyne if necessary and use high-purity, degassed solvents. |
| Steric Hindrance | If the terminal alkyne is very bulky, the reaction may require a less sterically demanding phosphine ligand or higher reaction temperatures to proceed efficiently. |
Quantitative Data
Precise, peer-reviewed quantitative data for regioselective reactions specifically on this compound is limited in the literature. The following tables provide representative data from analogous polyhalogenated aromatic compounds to guide experimental design. Researchers should perform initial small-scale experiments to optimize conditions for their specific application.
Table 1: Regioselective Grignard Exchange of Aryl Bromides
| Substrate | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromo-3,5-dichlorobenzene | i-PrMgCl·LiCl | THF | -15 | 0.5 | 94 |
| 4-Bromobenzonitrile | i-PrMgCl | THF | -40 | 2 | 88 |
Yields are based on the subsequent reaction of the formed Grignard reagent with an electrophile.[1]
Table 2: Predicted Yields for Regioselective Suzuki-Miyaura Coupling at the C-Br Position
Data based on reactions with the structurally similar 1-bromo-3-(chloromethyl)benzene.
| Arylboronic Acid | Predicted Product | Predicted Yield (%) |
| Phenylboronic acid | 3-Chloro-5-fluoro-1,1'-biphenyl | 90-95 |
| 4-Methylphenylboronic acid | 3-Chloro-5-fluoro-4'-methyl-1,1'-biphenyl | 92-97 |
| 4-Methoxyphenylboronic acid | 3-Chloro-5-fluoro-4'-methoxy-1,1'-biphenyl | 88-93 |
Experimental Protocols
Protocol 1: Regioselective Lithium-Halogen Exchange and Quenching
Objective: To selectively form the aryllithium species at the C-Br position and trap it with an electrophile (e.g., N,N-dimethylformamide, DMF).
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.).
-
Dissolve the substrate in anhydrous THF (to a concentration of approximately 0.2 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add anhydrous DMF (1.2 eq.) dropwise, again keeping the temperature below -70 °C.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C-Br position.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq.)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a dried Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and K₃PO₄ (2.0 eq.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk tube.
-
Add a small amount of degassed water (e.g., 10% of the volume of dioxane).
-
Seal the Schlenk tube and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: Workflow for Regioselective Lithium-Halogen Exchange.
Caption: Logical Flow of Regioselective Functionalization.
References
Technical Support Center: Purification of 1-Bromo-3-chloro-5-fluorobenzene Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-bromo-3-chloro-5-fluorobenzene and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and isomeric byproducts. Depending on the synthetic route, isomers such as other bromochlorofluorobenzene regioisomers may be formed.[1] The presence of these impurities can complicate downstream applications and require specific purification strategies.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of the target compound is crucial for selecting an appropriate purification method.
| Property | Value | Reference |
| Molecular Formula | C₆H₃BrClF | [2][3][4] |
| Molecular Weight | 209.44 g/mol | [2][3][4] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 72 °C at 5 mmHg | [2] |
| Density | 1.72 g/mL | [2] |
| Purity (Typical) | ≥ 98% (GC) | [2][4] |
Q3: Which purification techniques are most effective for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities. Common and effective methods include:
-
Distillation: Particularly fractional distillation under reduced pressure, is suitable for separating the product from non-volatile impurities or solvents with significantly different boiling points.[5]
-
Column Chromatography: Effective for separating isomeric impurities and other closely related byproducts from the desired product.[6][7][8][9][10]
-
Recrystallization: Useful if the crude product is a solid or can be derivatized to a solid. A mixed-solvent recrystallization can be particularly effective.[11]
Troubleshooting Guides
Issue 1: Poor separation of isomers during column chromatography.
Possible Cause:
-
Inappropriate solvent system (eluent).
-
Improper column packing.
-
Overloading the column with the crude product.
Recommended Solution:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to screen for an optimal eluent system that provides good separation between the desired product and isomeric impurities. A common starting point for non-polar compounds like halogenated benzenes is a mixture of hexanes and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate.[8]
-
Ensure Proper Column Packing: A well-packed column is essential for good separation. Use a slurry method to pack the silica (B1680970) gel or alumina (B75360) to avoid air bubbles and channels.[7][9][10]
-
Load the Sample Correctly: Dissolve the crude product in a minimal amount of the eluent or a non-polar solvent and load it onto the column in a narrow band.[7][8]
Detailed Experimental Protocol: Column Chromatography
-
Column Preparation:
-
Packing the Column (Slurry Method):
-
In a beaker, mix silica gel with the chosen non-polar solvent (e.g., hexanes) to form a slurry.[7][10]
-
Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.[7][8][10]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.[8]
-
-
Loading the Sample:
-
Dissolve the crude reaction mixture in the minimum amount of a suitable solvent.
-
Carefully add the sample solution to the top of the column.[7]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the top sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
Monitor the separation using TLC to identify the fractions containing the purified product.
-
Issue 2: Low recovery of the product after distillation.
Possible Cause:
-
Product decomposition at high temperatures.
-
Loss of volatile product during the process.
-
Inefficient condensation.
Recommended Solution:
-
Use Vacuum Distillation: this compound has a relatively high boiling point at atmospheric pressure. Performing distillation under reduced pressure will lower the boiling point and minimize the risk of thermal decomposition.[5]
-
Ensure an Efficient Condenser: Use a condenser with a large surface area and an adequate flow of cold water to ensure efficient condensation of the product vapors.
-
Properly Seal the System: Check all joints and connections to ensure the distillation apparatus is well-sealed to prevent the loss of volatile product.
Issue 3: Product fails to crystallize during recrystallization.
Possible Cause:
-
The chosen solvent is too good a solvent for the product.
-
The solution is not sufficiently saturated.
-
The presence of impurities inhibiting crystallization.
Recommended Solution:
-
Use a Mixed-Solvent System: If a single solvent is not effective, a mixed-solvent recrystallization can be employed. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[11]
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
-
Pre-purification: If significant impurities are present, it may be necessary to perform a preliminary purification step, such as passing the crude product through a short plug of silica gel, before recrystallization.
Visual Guides
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purification strategy selection.
References
- 1. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 33863-76-2 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. JP4896186B2 - Method for producing 1-bromo-3-fluorobenzene - Google Patents [patents.google.com]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. youtube.com [youtube.com]
- 11. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1 [docs.google.com]
Technical Support Center: Lithiation of 1-Bromo-3-chloro-5-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 1-bromo-3-chloro-5-fluorobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the lithiation of this compound followed by an electrophilic quench?
The primary reaction expected is a lithium-halogen exchange at the most labile position, which is the carbon-bromine bond. This is due to the general trend in halogen reactivity for such exchanges: I > Br > Cl > F.[1] Therefore, the major product will be the result of the substitution of bromine with the electrophile.
Q2: What are the potential byproducts in this reaction?
Several byproducts can form depending on the reaction conditions. These may include:
-
Protonated starting material: If the reaction is not completely dry or if the organolithium reagent is prematurely quenched, the starting material, this compound, will be recovered.
-
Homocoupling product (biphenyl derivative): The aryllithium intermediate can react with the starting aryl bromide to form a biphenyl (B1667301) derivative.
-
Products from competing metalation: Although less likely, direct deprotonation (ortho-lithiation) adjacent to the fluorine atom can occur, leading to isomeric products upon quenching.[2]
-
Benzyne (B1209423) formation: Elimination of LiF from an ortho-lithiated species can generate a highly reactive benzyne intermediate, which can then undergo various reactions, such as Diels-Alder or oligomerization, leading to products like biphenylene (B1199973) and triphenylene.[3][4]
-
Products from reaction with the solvent: The highly basic organolithium reagent can react with ethereal solvents like THF if the temperature is not kept sufficiently low.
Q3: How can I minimize the formation of byproducts?
To minimize byproducts, the following precautions are recommended:
-
Strictly anhydrous conditions: All glassware should be flame-dried or oven-dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).[5]
-
Low temperature: The reaction should be maintained at a low temperature (typically -78 °C) to prevent side reactions like benzyne formation and reaction with the solvent.[6][7]
-
Slow addition of reagents: The organolithium reagent should be added dropwise to the solution of the aryl halide to maintain a low concentration of the reactive species and minimize side reactions.
-
Choice of organolithium reagent: n-Butyllithium is commonly used for lithium-halogen exchange.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | - Inactive organolithium reagent.- Insufficient amount of organolithium reagent.- Reaction temperature is too low. | - Titrate the organolithium reagent before use.- Use a slight excess (e.g., 1.1 equivalents) of the organolithium reagent.- Ensure the reaction temperature is appropriate for the specific organolithium reagent used. |
| Formation of significant amounts of protonated starting material | - Presence of moisture or other protic sources in the reaction mixture.- Premature quenching of the organolithium intermediate. | - Ensure all glassware is rigorously dried and use anhydrous solvents.- Purge the reaction vessel with an inert gas before starting.- Add the electrophile at low temperature and ensure it is also anhydrous. |
| Presence of a significant amount of homocoupling (biphenyl) byproduct | - Localized high concentration of the organolithium reagent.- Reaction temperature is too high. | - Add the organolithium reagent slowly and with efficient stirring.- Maintain a low reaction temperature (-78 °C). |
| Formation of multiple isomers | - Competing ortho-lithiation (directed by the fluorine atom).- Benzyne formation and subsequent trapping. | - Use a non-coordinating solvent to disfavor ortho-lithiation.- Maintain a very low reaction temperature to suppress benzyne formation. |
Experimental Protocols
General Protocol for Lithium-Halogen Exchange and Electrophilic Quench
This protocol is a general guideline and may require optimization for specific electrophiles.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: To the flask, add this compound (1.0 equiv) and dissolve it in anhydrous THF (to make an approximately 0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium solution (1.1 equiv) dropwise via syringe over 20-30 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the chosen electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over several hours or overnight. Then, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Caption: Experimental workflow for the lithiation of this compound.
Caption: Potential reaction pathways in the lithiation of this compound.
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 3. organic chemistry - How does 1-bromo-2-fluorobenzene react with lithium amalgam? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Halogen Exchange in Polyhalogenated Benzene Reactions
Welcome to the technical support center for managing halogen exchange in polyhalogenated benzene (B151609) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during halogen exchange reactions on polyhalogenated benzenes.
Issue 1: Low or No Conversion of the Starting Material
-
Question: I am not observing any significant conversion of my polyhalogenated benzene starting material. What are the potential causes and how can I address this?
-
Answer: Low or no conversion in halogen exchange reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. Here's a systematic troubleshooting approach:
-
Catalyst Inactivity: The metal catalyst (e.g., Palladium, Copper, Nickel) may not be in its active state.[1][2][3][4]
-
Inappropriate Ligand: The ligand may not be suitable for the specific transformation.
-
Solution: Screen a variety of ligands. For instance, bulky, electron-rich phosphine (B1218219) ligands like BrettPhos and AdBrettPhos have shown success in challenging palladium-catalyzed fluorinations.[1][2] For copper-catalyzed reactions, diamine ligands can significantly accelerate the reaction rate.[6]
-
-
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Copper-catalyzed halogen exchange reactions often require high temperatures (>150 °C), though the use of specific ligands can sometimes lower this requirement.[6]
-
-
Poor Solubility of Halide Source: The halide salt (e.g., NaI, AgF) may have poor solubility in the chosen solvent, limiting its availability in the reaction mixture.
-
Deactivation by Functional Groups: Certain functional groups on the substrate can poison the catalyst.
-
Solution: Protect sensitive functional groups prior to the halogen exchange reaction. Alternatively, choose a catalyst system known to be tolerant of a wide range of functional groups.[6]
-
-
Issue 2: Halogen Scrambling and Formation of Multiple Products
-
Question: My reaction is producing a mixture of products with halogens at different positions, instead of the desired selectively exchanged product. How can I improve selectivity?
-
Answer: Halogen scrambling is a common challenge in reactions involving polyhalogenated benzenes, leading to a loss of regioselectivity. Here are strategies to mitigate this issue:
-
Understanding Reactivity Trends: The reactivity of halogens in metal-catalyzed exchange reactions generally follows the trend I > Br > Cl > F for oxidative addition.[7] This intrinsic reactivity difference can be exploited for selective exchange.
-
Choice of Catalyst: The choice of metal catalyst can influence selectivity. For instance, certain palladium catalysts can be tuned with specific ligands to favor the activation of one C-X bond over another.[1][2]
-
Reaction Conditions: Fine-tuning the reaction temperature and time can improve selectivity. Lowering the temperature may favor the reaction at the more reactive halogen site.
-
Steric Hindrance: The steric environment around the halogen atoms can direct the regioselectivity of the exchange. A bulky catalyst may preferentially react at a less sterically hindered position.
-
Directed Metalation: In some cases, using directed metalation strategies prior to halogen exchange can achieve high regioselectivity. This involves using a directing group on the benzene ring to guide a metal-halogen exchange reagent to a specific position.
-
Issue 3: Competing Side Reactions Leading to Low Yield
-
Question: I am observing significant formation of byproducts such as hydrodehalogenation (reduction) and biaryl coupling, which is lowering the yield of my desired product. What can I do to suppress these side reactions?
-
Answer: Side reactions are a common cause of reduced yields in halogen exchange reactions. Here’s how to address them:
-
Hydrodehalogenation (Reduction): This side reaction, where the halogen is replaced by a hydrogen atom, is often observed in palladium-catalyzed reactions.[1]
-
Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen) to minimize the presence of water and oxygen. The choice of ligand and base can also influence the extent of reduction.
-
-
Biaryl Coupling (Dimerization): The formation of biaryl products through homocoupling of the starting material is another common side reaction, particularly in nickel- and copper-catalyzed systems.[5][6]
-
Solution: The use of donor ligands, such as tributylphosphine (B147548) in nickel-catalyzed reactions, can suppress the competing dimerization.[5] Optimizing the catalyst loading and reaction temperature can also help minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is best for halogen exchange on polyhalogenated benzenes?
A1: The "best" catalyst system is highly dependent on the specific transformation (i.e., which halogens are being exchanged) and the substrate's functional groups.
-
Palladium-based catalysts are versatile and have been extensively studied, especially for fluorination reactions when paired with specialized ligands like BrettPhos.[1][2]
-
Copper-based catalysts , often in the form of CuI with a diamine ligand, are particularly effective for converting aryl bromides to aryl iodides (Finkelstein reaction).[5][6]
-
Nickel-based catalysts can also mediate halogen exchange and may be a more cost-effective option, though they can sometimes lead to lower selectivity and competing side reactions.[5]
Q2: How do I choose the right solvent for my halogen exchange reaction?
A2: The choice of solvent is critical for ensuring the solubility of the reagents and for influencing the reaction rate and selectivity.
-
Polar aprotic solvents such as DMF, DMAc, and HMPA are commonly used as they can dissolve the halide salts and often facilitate the reaction.[5][6]
-
Ethereal solvents like dioxane are also frequently employed and have shown good results in many copper- and palladium-catalyzed systems.[6]
-
The choice may also depend on the required reaction temperature, as higher boiling point solvents will be necessary for high-temperature reactions.
Q3: Can I perform a halogen exchange reaction in the presence of other functional groups?
A3: Many modern catalyst systems exhibit good functional group tolerance. For example, copper-catalyzed halogen exchange with diamine ligands has been shown to be compatible with esters and nitriles.[6] However, highly sensitive functional groups may require protection. It is always advisable to consult the literature for catalyst systems known to be compatible with the specific functional groups present in your substrate.
Q4: What is the typical mechanism for metal-catalyzed halogen exchange?
A4: The most common mechanism for palladium- and nickel-catalyzed halogen exchange reactions involves a catalytic cycle of:
-
Oxidative Addition: The metal catalyst inserts into the carbon-halogen bond of the polyhalogenated benzene.
-
Halide Exchange: The halide on the metal center is exchanged with a halide from the salt in the reaction mixture.
-
Reductive Elimination: The new carbon-halogen bond is formed, and the catalyst is regenerated.[4]
For some copper-catalyzed reactions, other mechanisms, including those involving single-electron transfer (SET) or SNAr-type pathways, have also been proposed.[4]
Data Presentation
Table 1: Comparison of Catalytic Systems for Aryl Bromide to Aryl Iodide Conversion
| Catalyst System | Ligand | Halide Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5 mol % CuI | 10 mol % N,N'-dimethyl-1,2-cyclohexanediamine | 2 equiv. NaI | Dioxane | 110 | 22 | ~99 | [6] |
| Excess CuI | None | KI | HMPA | 160 | - | Fair to Good | [5] |
| Ni(0) powder (5 equiv.) | None | NaI | DMF | 50 | - | Substrate dependent | [5] |
Table 2: Palladium-Catalyzed Fluorination of Aryl Bromides
| Catalyst Precatalyst | Ligand | Fluoride Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| [(cod)Pd(CH2TMS)2] | BrettPhos | AgF | Toluene | 130 | - | 74 (for 1-bromo-4-cyano-toluene) | [1] |
| AdBrettPhos-based precatalyst | AdBrettPhos | 2 equiv. AgF, sub-stoichiometric KF | Cyclohexane | 90-130 | - | Broadly applicable | [1] |
Experimental Protocols
Protocol 1: Copper-Catalyzed Conversion of Aryl Bromide to Aryl Iodide
This protocol is based on the work of Klapars and Buchwald.[6]
-
Reagents and Equipment:
-
Aryl bromide (1.0 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol %)
-
(±)-trans-N,N'-Dimethyl-1,2-cyclohexanediamine (0.10 mmol, 10 mol %)
-
Sodium iodide (NaI, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To the reaction vial, add the aryl bromide, copper(I) iodide, and sodium iodide.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous dioxane via syringe, followed by the (±)-trans-N,N'-dimethyl-1,2-cyclohexanediamine ligand.
-
Place the vial in a preheated oil bath at 110 °C and stir for the time indicated by TLC or GC-MS analysis (typically 18-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
References
- 1. Frontiers | Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review [frontiersin.org]
- 2. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalysed halogen exchange reactions of aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tomsheppard.info [tomsheppard.info]
- 5. frontiersin.org [frontiersin.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
Kinetic vs. thermodynamic control in metallation of 1-bromo-3-chloro-5-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the metallation of 1-bromo-3-chloro-5-fluorobenzene. The following sections address common issues related to kinetic and thermodynamic control of this reaction.
Frequently Asked Questions (FAQs)
Q1: What are the possible sites of metallation on this compound?
There are two primary pathways for the metallation of this compound:
-
Lithium-Halogen Exchange: This typically occurs at the most labile halogen, which is bromine. This reaction is generally very fast and is often the kinetically favored pathway.
-
Deprotonation (Directed Ortho-Metallation): This involves the removal of a proton from the aromatic ring by a strong base. The positions ortho (adjacent) to the halogen atoms are the most acidic. The directing ability of halogens for deprotonation generally follows the order F > Cl > Br. Therefore, the protons at C2 (ortho to F and Cl) and C6 (ortho to F and Br) are the most likely sites for deprotonation.
Q2: What is the difference between kinetic and thermodynamic control in this reaction?
-
Kinetic Control: This regime favors the product that is formed the fastest. In the metallation of this compound, this is typically the product of lithium-bromine exchange due to the high lability of the C-Br bond. Kinetic control is usually achieved at low temperatures, which prevents the reaction from reaching equilibrium.
-
Thermodynamic Control: This regime favors the most stable product. The relative stability of the different possible organometallic intermediates determines the major product under thermodynamic control. This is typically achieved at higher temperatures, allowing the initial products to revert to the starting materials and re-form until the most stable product predominates.
Q3: How does temperature affect the regioselectivity of the metallation?
Temperature is a critical parameter for controlling the regioselectivity of this reaction.
-
Low Temperatures (e.g., -78 °C): At these temperatures, the reaction is generally under kinetic control, and the faster-forming lithium-bromine exchange product is expected to be the major product.
-
Higher Temperatures (e.g., 0 °C to room temperature): As the temperature is increased, the reaction can begin to equilibrate. If the organolithium species formed by deprotonation is more stable than the one formed by lithium-bromine exchange, the product distribution will shift towards the deprotonated species.
Q4: Which base should I use for selective metallation?
The choice of base is crucial for controlling the outcome of the reaction:
-
n-Butyllithium (n-BuLi): This is a strong, non-hindered base that is commonly used for both lithium-halogen exchange and deprotonation. At low temperatures, it will likely favor the kinetic lithium-bromine exchange.
-
Lithium Diisopropylamide (LDA): This is a strong, sterically hindered, non-nucleophilic base. It is less likely to participate in lithium-halogen exchange and is often used to favor deprotonation. The steric bulk of LDA may influence which ortho proton is removed.
Troubleshooting Guides
Issue 1: My reaction is giving me a mixture of products, and I want to favor the lithium-bromine exchange product.
-
Problem: The reaction conditions may be allowing for competing deprotonation or equilibration to the thermodynamic product.
-
Solution:
-
Lower the temperature: Perform the reaction at -78 °C or even lower to ensure it is under kinetic control.
-
Use n-BuLi: This base is highly effective for lithium-halogen exchange at low temperatures.
-
Short reaction time: Add the electrophile shortly after the addition of the organolithium reagent to trap the initial kinetic product before it has a chance to rearrange.
-
Issue 2: I am trying to achieve deprotonation, but I am primarily observing the lithium-bromine exchange product.
-
Problem: The reaction is likely under kinetic control, favoring the faster lithium-halogen exchange.
-
Solution:
-
Use a hindered base: Employ a base like LDA, which is less prone to halogen exchange.
-
Increase the temperature (with caution): Carefully warming the reaction mixture after the initial addition of the base may allow for equilibration to the more stable deprotonated product. This should be done cautiously as organolithium species can be unstable at higher temperatures.
-
Choose the appropriate solvent: Ethereal solvents like THF can influence the reactivity of the organolithium reagent and the stability of the resulting intermediates.
-
Issue 3: The yield of my desired product is low, and I see evidence of starting material decomposition.
-
Problem: Organolithium and Grignard reagents are highly reactive and sensitive to moisture and oxygen. The reaction temperature may also be too high, leading to decomposition.
-
Solution:
-
Ensure anhydrous and inert conditions: All glassware must be rigorously dried, and the reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Maintain low temperatures: Keep the reaction temperature strictly controlled, especially during the addition of the organolithium reagent, which can be exothermic.
-
Purity of reagents: Use freshly titrated organolithium reagents to ensure accurate stoichiometry.
-
Data Presentation
The following tables present hypothetical, yet chemically plausible, quantitative data to illustrate the effect of different reaction conditions on the product distribution in the metallation of this compound followed by quenching with a generic electrophile (E+).
Table 1: Effect of Temperature on Product Distribution with n-BuLi
| Temperature (°C) | % Product from Br-Li Exchange | % Product from Deprotonation at C2 | % Product from Deprotonation at C6 |
| -78 | 95 | 3 | 2 |
| -40 | 70 | 20 | 10 |
| 0 | 30 | 50 | 20 |
Table 2: Effect of Base on Product Distribution at -78 °C
| Base | % Product from Br-Li Exchange | % Product from Deprotonation at C2 | % Product from Deprotonation at C6 |
| n-BuLi | 95 | 3 | 2 |
| s-BuLi | 90 | 6 | 4 |
| t-BuLi | 85 | 10 | 5 |
| LDA | 10 | 70 | 20 |
Experimental Protocols
Protocol 1: Kinetically Controlled Lithium-Bromine Exchange
Objective: To selectively form the Grignard reagent at the bromine position.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and dissolve in anhydrous THF (0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Thermodynamically Controlled Deprotonation (Hypothetical)
Objective: To selectively deprotonate the position ortho to the fluorine and chlorine atoms.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA) (freshly prepared or commercial solution)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., N,N-dimethylformamide - DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add diisopropylamine (B44863) (1.1 eq) to anhydrous THF (0.5 M).
-
Cool the solution to -78 °C and add n-BuLi (1.1 eq) dropwise to form LDA in situ. Stir for 30 minutes at -78 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Slowly add the solution of the aryl halide to the LDA solution at -78 °C.
-
After stirring for 1 hour at -78 °C, slowly warm the reaction mixture to -20 °C and hold for 2 hours to allow for equilibration.
-
Cool the reaction back down to -78 °C and add the electrophile (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up the reaction as described in Protocol 1.
Mandatory Visualizations
Caption: Kinetic vs. Thermodynamic Pathways
Caption: General Experimental Workflow
Troubleshooting low yields in functionalization of 1-bromo-3-chloro-5-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-3-chloro-5-fluorobenzene. The content is designed to address common issues leading to low yields and to offer guidance on reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the halogen substituents on this compound?
A1: The reactivity of the halogens (Br, Cl, F) is highly dependent on the reaction type:
-
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The reactivity is governed by the carbon-halogen bond dissociation energy. The C-Br bond is weaker than the C-Cl and C-F bonds, making it the most reactive site for oxidative addition to a Pd(0) catalyst. The general reactivity order is C-Br > C-Cl >> C-F.[1][2]
-
Grignard Reagent Formation: Similar to cross-coupling, the reactivity follows the order of bond strength, with the aryl bromide being significantly more reactive than the aryl chloride.[3] It is difficult to form a Grignard reagent at the C-Cl or C-F positions without reacting the C-Br bond first.
-
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the rate-determining step is the initial attack of the nucleophile. The high electronegativity of fluorine stabilizes the negatively charged intermediate (Meisenheimer complex) most effectively.[4][5] Therefore, the reactivity order is typically C-F > C-Cl > C-Br, provided the ring is sufficiently activated by electron-withdrawing groups.[4][6] However, without strong activating groups (like a nitro group), SNAr reactions on this substrate require harsh conditions.[1]
Q2: I am observing a complex mixture of products. What are the likely side reactions?
A2: Depending on the reaction, several side reactions can occur:
-
Homocoupling: In Suzuki reactions, the boronic acid can couple with itself to form a biaryl byproduct.[7] This is often promoted by the presence of oxygen.
-
Wurtz-Type Coupling: During Grignard reagent formation, the initially formed organomagnesium compound can react with another molecule of the starting halide, leading to a dimer.[8]
-
Hydrodehalogenation: The starting material can be reduced, replacing a halogen atom with a hydrogen. This can happen in cross-coupling reactions if β-hydride elimination occurs from the catalyst intermediate or if there are protic impurities.[9]
-
Reaction at Multiple Sites: Under forcing conditions, selectivity can be lost, and you may see functionalization at both the C-Br and C-Cl positions.
Q3: Why is my palladium catalyst turning black, and what can I do about it?
A3: The formation of palladium black indicates that the soluble Pd(0) catalyst has aggregated and precipitated out of solution, rendering it inactive.[10] This can be caused by:
-
High Temperatures or Concentrations: Can promote catalyst aggregation.
-
Inappropriate Ligand: The ligand stabilizes the palladium center. If the ligand is not robust or is used in insufficient quantity, the catalyst can decompose.
-
Oxygen: The presence of oxygen can degrade phosphine (B1218219) ligands and the catalyst complex.
-
Solution: Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen).[8] Use a robust, stabilizing ligand, potentially at a slightly higher loading. Avoid unnecessarily high temperatures. Using a well-defined palladium precatalyst can also lead to cleaner reactions compared to generating the catalyst in situ.[11]
Troubleshooting Guides
This section provides specific troubleshooting advice for common low-yield scenarios in key reaction types.
Troubleshooting Workflow for Low Yields
The following diagram outlines a general workflow for diagnosing and resolving low-yield issues.
Caption: A logical workflow for troubleshooting low-yield reactions.
Guide 1: Suzuki-Miyaura Coupling
The selective coupling at the C-Br position is the most common objective.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion; starting material recovered. | 1. Inactive Catalyst: The Pd(0) active species did not form or has decomposed.[10] 2. Ineffective Base: The base is not strong enough or soluble enough to facilitate transmetalation.[12] 3. Water Issues: Insufficient water (if using an aqueous system) can slow down the reaction. Conversely, too much water can hydrolyze the boronic acid. | 1. Catalyst: Use a reliable palladium source, such as a precatalyst. Ensure the ligand is not degraded. Purge the reaction mixture thoroughly with an inert gas before adding the catalyst.[7] 2. Base: Switch to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.[7][12] 3. Solvent: For two-phase systems (e.g., Toluene (B28343)/H₂O), ensure vigorous stirring. Try a single-phase solvent system like dioxane with a small amount of water. |
| Significant homocoupling of the boronic acid. | Presence of Oxygen: Dissolved oxygen can promote the oxidative homocoupling of the boronic acid.[7] | Degassing: Degas the solvent and the reaction mixture thoroughly by sparging with argon or nitrogen for at least 30 minutes before adding the catalyst.[7] Maintain a positive pressure of inert gas throughout the reaction. |
| Formation of hydrodehalogenated byproduct (3-chloro-5-fluorobenzene). | Protic Impurities: Trace amounts of water or other protic impurities can protonate the organopalladium intermediate. Side reaction of boronic acid: Some boronic acids can act as hydride sources. | Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, even when using an aqueous base system (the solvent should be dry). Boronic Acid Quality: Use high-purity boronic acid. |
Guide 2: Buchwald-Hartwig Amination
This reaction also selectively targets the C-Br bond.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No reaction or very slow conversion. | 1. Inappropriate Ligand: The ligand may not be suitable for this substrate, especially if trying to couple at the C-Cl position.[11] 2. Weak Base: The base (e.g., K₂CO₃) may be too weak for the deprotonation of the amine or the subsequent steps.[13] 3. Steric Hindrance: A bulky amine may react slowly.[12] | 1. Ligand Screening: Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), which are known to promote the amination of challenging aryl halides.[10] 2. Base Selection: Use a stronger base like NaOt-Bu or LHMDS.[13] 3. Temperature: Increase the reaction temperature, but monitor for catalyst decomposition. |
| Low yield with catalyst decomposition (palladium black). | Catalyst Instability: The palladium complex is not stable under the reaction conditions.[10] | Use a Precatalyst: Employ a well-defined palladium precatalyst (e.g., an XPhos-based G3 or G4 precatalyst) for more reliable formation of the active catalytic species.[11] Inert Atmosphere: Ensure the reaction is rigorously protected from oxygen. |
| Side products observed. | Double Arylation: A primary amine can react twice if stoichiometry is not controlled.[12] Hydrodehalogenation: β-Hydride elimination can compete with reductive elimination.[9] | Stoichiometry: Use a slight excess of the amine to favor the mono-arylated product. Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus side reactions.[10] |
Guide 3: Grignard Reagent Formation
This reaction selectively targets the C-Br bond to form 3-chloro-5-fluorophenylmagnesium bromide.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Reaction does not initiate. | 1. Inactive Magnesium: The surface of the magnesium turnings is oxidized.[8][14] 2. Presence of Moisture: Grignard reagents are extremely sensitive to water.[3] | 1. Activation: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere to expose a fresh surface.[8] 2. Drying: Rigorously flame-dry all glassware under vacuum and cool under an inert gas. Use a freshly distilled, anhydrous solvent (e.g., THF or diethyl ether).[3][8] |
| Low yield of desired product after quenching. | 1. Wurtz Coupling: Dimerization of the starting material is a common side reaction.[8] 2. Reaction with Oxygen/CO₂: The Grignard reagent is reacting with air leaking into the system. | 1. Slow Addition: Add the this compound solution slowly to the activated magnesium suspension to maintain a low concentration of the halide and minimize dimerization.[8] 2. Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire process. |
Quantitative Data Summary
The following tables summarize expected outcomes for the functionalization of this compound based on general principles of reactivity. Yields are highly dependent on the specific coupling partner, catalyst system, and reaction conditions.
Table 1: Selectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Palladium Source / Ligand | Base | Solvent | Temperature (°C) | Expected Major Product |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Functionalization at C-Br |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 | Functionalization at C-Br (often higher yield) |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | NaOt-Bu | Toluene | 90-110 | Amination at C-Br |
| Buchwald-Hartwig | XPhos Pd G3 | LHMDS | THF | 65-80 | Amination at C-Br |
Table 2: Metal-Halogen Exchange Reactions
| Reaction Type | Reagent(s) | Solvent | Temperature (°C) | Expected Major Product |
| Grignard Formation | Mg turnings, I₂ (cat.) | Anhydrous THF | 25-65 | 3-Chloro-5-fluorophenylmagnesium bromide |
| Halogen-Magnesium Exchange | i-PrMgCl | Anhydrous THF | -15 to 0 | 3-Chloro-5-fluorophenylmagnesium bromide[3] |
| Lithiation-Borylation | 1. s-BuLi 2. B(OR)₃ | Anhydrous Et₂O or THF | -78 | Directed lithiation, followed by borylation. Position depends on directing effects. |
Experimental Protocols & Visualizations
Relative Reactivity Diagram
This diagram illustrates the differing reactivity of the halogen sites for major reaction classes.
Caption: Relative reactivity of halogen sites on the benzene (B151609) ring.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical setup for the selective coupling of an arylboronic acid at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene and Water, in a 4:1 ratio)
Procedure:
-
Preparation: In an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the degassed toluene and water via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.[7]
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Grignard Reagent Formation
This protocol details the selective formation of the aryl Grignard reagent at the C-Br position.
Materials:
-
Magnesium turnings (1.2 equiv)
-
Iodine (1 small crystal, catalyst)
-
This compound (1.0 equiv)
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation: Assemble a three-neck flask, dropping funnel, and condenser. Flame-dry all glassware under vacuum and cool under a stream of dry argon.[3][8]
-
Magnesium Activation: Place the magnesium turnings in the flask. Add the iodine crystal. Gently warm the flask with a heat gun until violet iodine vapors are visible. Allow to cool. This process etches the magnesium surface.[8]
-
Initiation: Add a small portion of anhydrous solvent to cover the magnesium. Prepare a solution of this compound in the anhydrous solvent in the dropping funnel. Add a small amount (approx. 5-10%) of the halide solution to the magnesium. The reaction should initiate, indicated by slight bubbling and a gentle reflux. If it does not start, gentle warming may be required.
-
Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[8]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours until most of the magnesium has been consumed.
-
Usage: The resulting dark grey or brown solution of the Grignard reagent is ready for use. It should be used immediately in the subsequent reaction step under a continuous inert atmosphere.
References
- 1. This compound | 33863-76-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Microwave-Assisted Synthesis with 1-Bromo-3-chloro-5-fluorobenzene
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals utilizing 1-bromo-3-chloro-5-fluorobenzene in microwave-assisted organic synthesis (MAOS).
Frequently Asked Questions (FAQs)
Q1: Why is microwave irradiation advantageous for reactions with this compound? A1: Microwave heating offers significant advantages over conventional methods by enabling rapid and uniform heating of the reaction mixture.[1] This leads to dramatically reduced reaction times (from hours to minutes), often results in higher product yields, and can improve reaction selectivity.[1][2] For a polyhalogenated substrate like this compound, the precise temperature control offered by modern microwave reactors can be crucial for achieving selective C-Br bond activation over the less reactive C-Cl bond.
Q2: What are the primary safety considerations when using a microwave reactor for this type of synthesis? A2: Safety is paramount. Always use a dedicated microwave reactor designed for chemical synthesis, not a domestic oven.[3] These systems have built-in safety features for temperature and pressure monitoring.[4] When working with sealed vessels, be aware that heating solvents above their boiling points will generate high internal pressure.[4] Always allow the vessel to cool completely before opening. Familiarize yourself with the stability of your reagents at high temperatures, as some compounds may decompose.[3] Work within a laboratory hood to avoid inhaling any potentially toxic fumes.[3]
Q3: How do I select an appropriate solvent for a microwave-assisted reaction? A3: Solvent selection is critical. The ideal solvent should have a high dielectric constant to absorb microwave energy efficiently, be chemically inert under the reaction conditions, and have a sufficiently high boiling point to reach the desired reaction temperature.[5] Polar solvents like DMF, NMP, dioxane, and toluene (B28343) are commonly used.[6][7] For selective reactions, the solvent choice can influence reactivity and product yields.[8]
Q4: Can I use metal catalysts, like palladium complexes, in a microwave reactor? A4: Yes. The use of transition metal catalysts is common in microwave-assisted reactions and can greatly enhance transformations like cross-coupling.[3] The small, finely divided quantities of catalyst used will not cause arcing. However, avoid introducing bulk metals or metal filings into the microwave field.[3]
Q5: How does the reactivity of the different halogen atoms on this compound influence reaction design? A5: The C-X bond strength and reactivity in typical palladium-catalyzed cross-coupling reactions follow the order: C-Br > C-Cl >> C-F. This inherent difference allows for site-selective functionalization.[9] By carefully controlling reaction conditions (temperature, catalyst, ligand, reaction time), you can selectively react at the more labile C-Br bond while leaving the C-Cl and C-F bonds intact for subsequent transformations.
Troubleshooting Guide
This section addresses common issues encountered during microwave-assisted cross-coupling reactions with this compound.
Issue 1: Low or No Product Yield
-
Potential Cause: Inactive catalyst or inappropriate ligand.
-
Recommended Action: The choice of palladium source and phosphine (B1218219) ligand is crucial for activating the C-Br bond, especially on an electron-deficient ring. For Suzuki reactions, consider robust catalysts like Pd(dppf)Cl₂ or systems generated in situ from Pd₂(dba)₃ with sterically hindered, electron-rich ligands (e.g., XPhos, SPhos).[10] For Buchwald-Hartwig aminations, Pd₂(dba)₃ with a ligand like XPhos is often effective.[6]
-
-
Potential Cause: Suboptimal reaction temperature or time.
-
Recommended Action: Microwave heating allows for rapid temperature elevation.[1] If a reaction is sluggish, incrementally increase the temperature (e.g., in 10-20 °C steps) or extend the irradiation time. Monitor the reaction by TLC or LC-MS to check for substrate consumption and product formation. Be aware that excessive temperature or time can lead to catalyst decomposition or side product formation.[11]
-
-
Potential Cause: Ineffective base or poor solubility.
-
Recommended Action: The base is critical for the catalytic cycle. Ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa) is anhydrous and adequately soluble in the reaction medium. For Suzuki couplings, aqueous base solutions are often used, but for other couplings, an anhydrous organic solvent is preferred.[7][12] If solubility is an issue, consider a different solvent system.
-
Issue 2: Formation of Side Products (e.g., Homo-coupling, Dehalogenation)
-
Potential Cause: Catalyst decomposition or side reactions at high temperatures.
-
Recommended Action: High temperatures can sometimes lead to the formation of palladium black and unwanted side reactions. Try lowering the reaction temperature or reducing the reaction time. The use of more stable palladium pre-catalysts can also mitigate this issue.
-
-
Potential Cause: Reaction at the C-Cl position instead of or in addition to the C-Br position.
-
Recommended Action: This indicates a lack of selectivity. To favor reaction at the C-Br bond, use milder conditions. Reduce the reaction temperature and shorten the irradiation time. Screening different catalyst/ligand combinations can identify a system with higher selectivity for C-Br oxidative addition.[9]
-
Issue 3: Reaction Fails to Reproduce
-
Potential Cause: Reagent quality, particularly the boronic acid (for Suzuki coupling) or amine.
-
Recommended Action: Boronic acids can dehydrate to form unreactive boroxines over time. Use fresh, high-quality reagents. Ensure amines and solvents are anhydrous, as water can interfere with many catalytic cycles.[13]
-
-
Potential Cause: Inconsistent microwave heating.
-
Recommended Action: Ensure the reaction volume is appropriate for the microwave vial size. Very small volumes can lead to overheating, while very large volumes may heat unevenly. Use the instrument's magnetic stirring function to ensure homogeneous temperature distribution.
-
Visualizing Reaction Parameters & Troubleshooting
Below are diagrams illustrating a typical experimental workflow, a troubleshooting decision tree, and the principle of regioselectivity for this substrate.
Caption: General workflow for microwave-assisted cross-coupling reactions.
Caption: Troubleshooting decision tree for common reaction issues.
Caption: Regioselectivity based on C-X bond reactivity.
Experimental Protocols & Data
The following sections provide generalized, yet detailed, protocols for common cross-coupling reactions. Researchers should note that these are starting points, and optimization is often necessary for specific coupling partners.
Microwave-Assisted Suzuki-Miyaura Coupling
This reaction is used to form a C-C bond, typically coupling the aryl bromide with a boronic acid or ester.
General Protocol:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
Add the solvent system (e.g., dioxane/water 4:1, ~0.1 M concentration).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor cavity.
-
Irradiate the mixture with stirring at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 min). The maximum power is typically set to 200-300 W.[6]
-
After irradiation, allow the vial to cool to below 50 °C before opening.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Example Conditions for Microwave-Assisted Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Power (W) | Approx. Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 200 | 85-95 |
| 4-Methoxyphenyl-boronic acid | Pd(dppf)Cl₂ (2%) | Cs₂CO₃ | Toluene/H₂O | 130 | 10 | 250 | 80-90 |
| Thiophene-2-boronic acid | Pd₂(dba)₃/SPhos (2%/4%) | K₃PO₄ | Dioxane/H₂O | 110 | 20 | 200 | 75-85 |
Note: Yields are estimates based on typical outcomes for similar substrates and require experimental verification.[12]
Microwave-Assisted Buchwald-Hartwig Amination
This reaction forms a C-N bond between the aryl bromide and a primary or secondary amine.
General Protocol:
-
In a glovebox or under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol %), ligand (e.g., XPhos, 4-10 mol %), and base (e.g., t-BuONa or Cs₂CO₃, 1.4-2.5 equiv.) to a microwave vial.[6]
-
Add this compound (1.0 equiv.) and the amine (1.1-2.2 equiv.).[6]
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.2 M).
-
Seal the vial, remove from the glovebox, and place it in the microwave reactor.
-
Irradiate with stirring at the target temperature (e.g., 130-150 °C) for the specified time (e.g., 10-30 min) with a maximum power setting (e.g., 200-300 W).[6]
-
After cooling, dilute the mixture with an appropriate solvent, filter through a pad of Celite to remove palladium residues, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Table 2: Example Conditions for Microwave-Assisted Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Power (W) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2.5%) | XPhos (7%) | t-BuONa | Toluene | 130 | 30 | 200 | 85-95 |
| Aniline | Pd(OAc)₂ (2%) | BINAP (3%) | Cs₂CO₃ | Dioxane | 140 | 20 | 250 | 70-85 |
| Benzylamine | Pd₂(dba)₃ (5%) | XPhos (10%) | K₃PO₄ | Toluene | 150 | 15 | 300 | 80-90 |
Note: Yields are estimates based on typical outcomes for similar substrates and require experimental verification.[6][7]
Microwave-Assisted Sonogashira Coupling
This reaction couples the aryl bromide with a terminal alkyne to form a C(sp²)-C(sp) bond.
General Protocol:
-
To a microwave vial, add this compound (1.0 equiv.), the terminal alkyne (1.2-2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and optionally a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[14][15]
-
Add a solvent (e.g., acetonitrile (B52724) or THF) and a base (e.g., triethylamine (B128534) or diisopropylamine), which often serves as both the base and a co-solvent.[15][16]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate with stirring at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 5-25 min).[16]
-
After cooling, work up the reaction by diluting with an organic solvent, washing with aqueous NH₄Cl (if copper was used), water, and brine.
-
Dry the organic phase, concentrate, and purify via chromatography.
Table 3: Example Conditions for Microwave-Assisted Sonogashira Coupling
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Power (W) | Approx. Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (5%) | Et₃N | Acetonitrile | 120 | 10 | 200 | 90-98 |
| Trimethylsilyl-acetylene | Pd(OAc)₂ (2%) | None (Cu-free) | DIPA | DMF | 100 | 15 | 150 | 85-95 |
| 1-Octyne | Pd(PPh₃)₄ (3%) | CuI (10%) | Et₃N | THF | 90 | 25 | 200 | 80-90 |
Note: Yields are estimates based on typical outcomes for similar substrates and require experimental verification.[14][16]
References
- 1. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Synthesis [organic-chemistry.org]
- 3. Safety Considerations for Microwave Synthesis [cem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. bspublications.net [bspublications.net]
- 6. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 9. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. mdpi.com [mdpi.com]
- 15. Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids | MDPI [mdpi.com]
- 16. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Validation & Comparative
A Comparative 1H NMR Analysis of 1-bromo-3-chloro-5-fluorobenzene
A Guide for Researchers in Synthetic Chemistry and Drug Development
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-3-chloro-5-fluorobenzene, a key intermediate in the synthesis of complex organic molecules. By comparing its predicted spectral data with that of related halogenated benzenes, this document serves as a practical resource for structural elucidation and purity assessment. The principles outlined herein are broadly applicable to the spectral analysis of substituted aromatic compounds.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit a complex splitting pattern arising from the distinct chemical environments of the three aromatic protons. The chemical shifts are influenced by the additive effects of the three different halogen substituents. Based on established substituent chemical shift (SCS) values for benzene (B151609) (base value ~7.27 ppm), the following chemical shifts are anticipated:
-
H-2: This proton is ortho to the bromine and chlorine atoms and para to the fluorine atom. It is expected to be the most deshielded proton.
-
H-4: Situated ortho to the chlorine and fluorine atoms and para to the bromine atom, this proton will also be significantly deshielded.
-
H-6: This proton is ortho to the bromine and fluorine atoms and para to the chlorine atom, leading to a downfield shift.
The protons will exhibit splitting due to coupling with each other and with the ¹⁹F nucleus. The expected multiplicities are triplets of doublets or more complex multiplets due to similar coupling constants.
Comparative ¹H NMR Data
To provide context for the predicted spectrum of this compound, the following table summarizes the experimental ¹H NMR data for benzene and a series of mono-, di-, and tri-substituted halogenated benzenes. All data are reported for samples dissolved in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR spectroscopy.
| Compound | Proton(s) | Chemical Shift (δ, ppm) | Multiplicity |
| Benzene | H-1 to H-6 | ~7.27 | s |
| Fluorobenzene | H-2, H-6 (ortho) | ~7.04 | m |
| H-3, H-5 (meta) | ~7.29 | m | |
| H-4 (para) | ~7.16 | m | |
| Chlorobenzene | H-2, H-6 (ortho) | ~7.31 | m |
| H-3, H-5 (meta) | ~7.25 | m | |
| H-4 (para) | ~7.21 | m | |
| Bromobenzene | H-2, H-6 (ortho) | ~7.46 | d |
| H-3, H-5 (meta) | ~7.23 | t | |
| H-4 (para) | ~7.28 | t | |
| 1-Bromo-3-chlorobenzene | H-2 | ~7.50 | t |
| H-4 | ~7.28 | t | |
| H-5 | ~7.16 | t | |
| H-6 | ~7.37 | t | |
| 1-Chloro-3-fluorobenzene | H-2 | ~7.21 | m |
| H-4 | ~6.93 | m | |
| H-5 | ~7.21 | m | |
| H-6 | ~7.06 | m | |
| 1,3,5-Trichlorobenzene | H-2, H-4, H-6 | ~7.24 | s |
| 1,3,5-Tribromobenzene | H-2, H-4, H-6 | ~7.70 | s |
| This compound (Predicted) | H-2, H-4, H-6 | ~7.3 - 7.6 | m |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), and m (multiplet).
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of a liquid sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Cap the NMR tube and gently agitate until the sample is completely dissolved.
2. NMR Spectrometer Setup:
- Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
- Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
- Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16 (can be increased for dilute samples)
- Acquire the Free Induction Decay (FID).
4. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
- Perform baseline correction to obtain a flat baseline.
- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each resonance.
- Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of Predicted ¹H NMR Splitting Pattern
The following diagram illustrates the predicted coupling interactions (signaling pathways) for the aromatic protons of this compound.
Caption: Predicted coupling pathways for this compound.
A Comparative Guide to the 13C NMR Spectral Data of 1-bromo-3-chloro-5-fluorobenzene
For researchers and professionals in drug development and chemical synthesis, understanding the substitution patterns on an aromatic ring is crucial for predicting molecular properties and confirming structural identity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectral data for 1-bromo-3-chloro-5-fluorobenzene, benchmarked against several related halogenated benzenes. The data presented herein, including predicted values for the title compound and experimental data for its analogues, offers a valuable reference for spectral interpretation.
Comparison of 13C NMR Chemical Shifts
The chemical shifts in 13C NMR are highly sensitive to the electronic environment of each carbon atom. Halogen substituents exert a significant influence through a combination of inductive and resonance effects, leading to characteristic shifts in the aromatic region. The following table summarizes the 13C NMR chemical shifts for this compound and its comparators. The data for this compound is predicted, while the data for the other compounds is based on experimental values.
| Compound Name | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) |
| This compound (Predicted) | 123.3 | 131.0 | 135.5 | 116.1 | 162.7 | 117.8 |
| 1-bromo-3-chlorobenzene | 123.1 | 130.7 | 135.1 | 127.1 | 130.5 | 125.5 |
| 1-bromo-3,5-difluorobenzene | 124.1 | 115.3 | 163.9 | 110.3 | 163.9 | 115.3 |
| 1,3,5-trichlorobenzene | 135.0 | 128.3 | 135.0 | 128.3 | 135.0 | 128.3 |
| 1,3,5-tribromobenzene | 123.3 | 133.5 | 123.3 | 133.5 | 123.3 | 133.5 |
| Benzene | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 | 128.5 |
Note: Data for this compound was predicted using NMRDB.org. Experimental data for other compounds were sourced from publicly available spectral databases.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for the acquisition of a proton-decoupled 13C NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the solid sample or 10-50 µL of the liquid sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution to serve as a reference (0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field-frequency stability.
-
Shim the magnetic field to achieve homogeneity and optimize the resolution.
3. Acquisition Parameters:
-
Select a standard pulse sequence for a proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker instrument).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a 30-degree pulse angle for the excitation pulse.
-
Set a relaxation delay (d1) of 1-2 seconds for qualitative spectra. For quantitative analysis, a longer delay of at least 5 times the longest T1 of the carbons of interest is necessary.
-
The number of scans (ns) should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the solvent.
Visualization of this compound Structure and Predicted 13C NMR Shifts
The following diagram illustrates the chemical structure of this compound with each carbon atom numbered. The predicted chemical shift for each carbon is also shown, providing a clear visual correlation between the structure and its spectral data.
A Comparative Guide to 19F NMR Spectroscopy of 1-Bromo-3-chloro-5-fluorobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 1-bromo-3-chloro-5-fluorobenzene and its derivatives. This class of compounds is of significant interest in pharmaceutical and materials science research, and ¹⁹F NMR serves as a powerful tool for their characterization. This document outlines the influence of various substituents on the ¹⁹F NMR chemical shifts and coupling constants, offers detailed experimental protocols, and compares ¹⁹F NMR with alternative analytical techniques.
Influence of Substituents on ¹⁹F NMR Spectra
The electronic environment around the fluorine atom in this compound is highly sensitive to the nature of additional substituents on the aromatic ring. Electron-donating groups (EDGs) generally cause an upfield shift (to more negative ppm values) of the ¹⁹F signal, while electron-withdrawing groups (EWGs) lead to a downfield shift (to more positive ppm values).[1][2] This effect is transmitted through the aromatic π-system and can be a valuable indicator of the electronic properties of the substituent.
Table 1: Predicted ¹⁹F NMR Chemical Shift Trends for Derivatives of this compound
| Substituent (R) at C4 | Electronic Nature | Predicted ¹⁹F Chemical Shift (δ) relative to parent compound |
| -NO₂ | Strong Electron-Withdrawing | Downfield shift (more positive ppm) |
| -CN | Moderate Electron-Withdrawing | Downfield shift (more positive ppm) |
| -COCH₃ | Moderate Electron-Withdrawing | Downfield shift (more positive ppm) |
| -H | (Reference) | ~ -110 to -120 ppm (estimated) |
| -CH₃ | Weak Electron-Donating | Upfield shift (more negative ppm) |
| -OCH₃ | Strong Electron-Donating | Upfield shift (more negative ppm) |
| -NH₂ | Strong Electron-Donating | Upfield shift (more negative ppm) |
Note: The exact chemical shift values will depend on the solvent and other experimental conditions. The parent compound, this compound, serves as the reference point.
Experimental Protocols
Obtaining high-quality ¹⁹F NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the analysis of this compound derivatives.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for halogenated aromatic compounds include chloroform-d (B32938) (CDCl₃), acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For accurate chemical shift referencing, an internal standard can be added. A common standard is trifluorotoluene (C₆F₅CF₃), which gives a sharp singlet at approximately -63 ppm.
-
Filtration: To remove any particulate matter, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: Use a high-field NMR spectrometer equipped with a multinuclear probe tuned to the ¹⁹F frequency.
-
Lock: Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., zgfhig on Bruker instruments with proton decoupling) is typically sufficient.
-
Spectral Width: A spectral width of approximately 200 ppm, centered around -120 ppm, is a good starting point for aromatic fluorides.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of the ¹⁹F nuclei.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the chemical shift to the internal standard or an external reference.
-
Integrate the signals to obtain relative peak areas.
-
Comparison with Alternative Analytical Techniques
While ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds, other analytical techniques can provide complementary information.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Advantages | Limitations |
| ¹⁹F NMR Spectroscopy | Precise electronic environment of the fluorine atom, structural information through coupling constants. | High sensitivity to fluorine, large chemical shift dispersion, non-destructive. | Requires a fluorinated analyte, can be expensive. |
| ¹H and ¹³C NMR Spectroscopy | Information about the proton and carbon framework of the molecule. | Provides complementary structural information to ¹⁹F NMR. | Lower sensitivity for ¹³C, can have overlapping signals in complex molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, can determine elemental composition with high resolution MS. | Isomers may not be distinguishable, can be destructive. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and inexpensive, good for identifying key functional groups. | Provides limited structural information for the entire molecule. |
| Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) | Separation and quantification of components in a mixture. | Excellent for assessing purity and quantifying components. | Does not provide detailed structural information on its own, requires reference standards for identification. |
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in the analysis of this compound derivatives, the following diagrams are provided.
References
A Researcher's Guide to the Analysis of 1-bromo-3-chloro-5-fluorobenzene Reaction Mixtures: GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes, ensuring product purity, and meeting regulatory standards. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction mixtures containing the key synthetic intermediate, 1-bromo-3-chloro-5-fluorobenzene. We present detailed experimental protocols, quantitative data comparisons, and an exploration of alternative analytical techniques.
This compound is a versatile building block in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure allows for selective functionalization, making it a valuable component in complex molecule construction.[1] The monitoring of its reactions is crucial for controlling product formation and minimizing impurities. GC-MS is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive compound identification.[2]
GC-MS Analysis: A Powerful Tool for Reaction Monitoring
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds such as this compound and its derivatives. The technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.
An experimental workflow for the GC-MS analysis of a this compound reaction mixture is outlined below.
Detailed Experimental Protocol for GC-MS Analysis
This protocol is a representative method for the analysis of a Suzuki coupling reaction mixture of this compound with phenylboronic acid.
1. Sample Preparation:
-
An aliquot of the reaction mixture is quenched to stop the reaction.
-
The organic components are extracted using a suitable solvent like ethyl acetate.
-
The organic layer is dried over anhydrous sodium sulfate.
-
The sample is diluted to a working concentration (e.g., 10-100 µg/mL) in a GC-compatible solvent.
-
An internal standard, such as This compound-d3 (B595095), is added for accurate quantification.[3]
2. GC-MS Instrumentation and Parameters:
-
Instrument: Agilent 7890A GC coupled with a 5975C MSD or similar.[2]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-500.
-
Quantitative Data Presentation
The following table presents hypothetical but realistic quantitative data from a GC-MS analysis of a Suzuki coupling reaction of this compound with phenylboronic acid. The data assumes the use of this compound-d3 as an internal standard.
| Compound | Retention Time (min) | Key m/z Ratios (Relative Abundance) | Peak Area (Arbitrary Units) | Concentration (µg/mL) |
| This compound | 10.5 | 208 (M+), 210 (M+2), 129, 101 | 150,000 | 15.0 |
| Product: 3-chloro-5-fluorobiphenyl | 12.2 | 206 (M+), 208 (M+2), 171, 151 | 850,000 | 85.0 |
| Byproduct: Biphenyl | 9.8 | 154 (M+), 77 | 50,000 | 5.0 |
| Internal Standard: this compound-d3 | 10.45 | 211 (M+), 213 (M+2), 132, 104 | 100,000 | 10.0 (spiked) |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other analytical techniques can provide complementary information or may be more suitable for specific analytical challenges.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. For halogenated aromatic compounds, reversed-phase HPLC is often employed.
-
Advantages over GC-MS:
-
Suitable for non-volatile or thermally labile compounds.
-
Can be coupled with various detectors, including UV-Vis and Mass Spectrometry (LC-MS).
-
-
Disadvantages:
-
Generally lower resolution for complex mixtures of isomers compared to capillary GC.
-
Mobile phase selection can be more complex.
-
A logical comparison of the analytical approaches is depicted in the following diagram.
Ion Chromatography (IC)
Ion Chromatography is a specialized form of liquid chromatography used for the separation and quantification of ionic species. In the context of reactions involving this compound, IC can be a valuable tool for analyzing inorganic halide byproducts.
-
Application:
-
Quantification of bromide, chloride, and fluoride (B91410) ions that may be formed as side products or from the degradation of the starting material.
-
-
Advantages:
-
High sensitivity and selectivity for ionic species.
-
-
Limitations:
-
Not suitable for the analysis of the organic starting material, products, or byproducts.
-
Conclusion
The GC-MS analysis of this compound reaction mixtures provides a robust and reliable method for monitoring reaction progress, identifying products and byproducts, and ensuring the quality of the final product. The use of an internal standard, such as a deuterated analog, allows for accurate quantification. While GC-MS is often the primary analytical tool, techniques like HPLC and Ion Chromatography offer complementary information, particularly for non-volatile compounds and inorganic byproducts, respectively. The selection of the most appropriate analytical technique will depend on the specific goals of the analysis and the nature of the compounds in the reaction mixture.
References
A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-5-fluorobenzene and 1,3-dibromo-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of two polyhalogenated aromatic compounds: 1-bromo-3-chloro-5-fluorobenzene and 1,3-dibromo-5-fluorobenzene (B75295). Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and developing novel molecules in the pharmaceutical and materials science sectors. This document outlines their comparative performance in key organic transformations, supported by established chemical principles and representative experimental protocols.
Core Reactivity Principles: A Theoretical Overview
The reactivity of these compounds is primarily dictated by the nature and position of the halogen substituents on the benzene (B151609) ring. The carbon-halogen bond strength and the electronic effects of the halogens are key determinants in predicting the outcome of various reactions.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, the reactivity of the carbon-halogen bond is inversely proportional to its bond dissociation energy. The generally accepted order of reactivity is C-I > C-Br > C-Cl > C-F. This trend is a consequence of the oxidative addition step in the catalytic cycle, which is typically the rate-determining step.
Nucleophilic Aromatic Substitution (SNAr): Conversely, in nucleophilic aromatic substitution reactions, the reactivity order is often inverted: F > Cl ≈ Br > I. This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by a more electronegative halogen that polarizes the C-X bond and stabilizes the intermediate Meisenheimer complex.
Halogen-Metal Exchange: This reaction is a powerful tool for the synthesis of functionalized organometallic reagents. The rate of exchange generally follows the trend I > Br > Cl, with fluorides being largely unreactive. This method is often kinetically controlled and influenced by the stability of the resulting carbanion.
Comparative Reactivity Analysis
The distinct substitution patterns of this compound and 1,3-dibromo-5-fluorobenzene lead to different synthetic utilities.
This compound offers multiple, distinct reaction sites, enabling selective and sequential functionalization.
-
Cross-Coupling: The C-Br bond is significantly more reactive than the C-Cl bond, allowing for selective coupling at the bromine-substituted position under standard conditions. More forcing conditions are required to activate the C-Cl bond.
-
Halogen-Metal Exchange: Lithiation will preferentially occur at the C-Br bond.
-
Nucleophilic Aromatic Substitution: While less common without strong activating groups, any potential SNAr reaction would be most likely to occur at the fluorine or chlorine positions, depending on the specific reaction conditions and the nature of the nucleophile.
1,3-dibromo-5-fluorobenzene possesses two equivalent, highly reactive C-Br bonds, making it an excellent substrate for introducing two identical or different functional groups.
-
Cross-Coupling: Both bromine atoms are amenable to a variety of metal-catalyzed cross-coupling reactions. Selective mono- or di-substitution can be achieved by controlling the stoichiometry of the reagents.
-
Halogen-Metal Exchange: Mono- or di-lithiation can be controlled by the amount of organolithium reagent used.
-
Nucleophilic Aromatic Substitution: The fluorine atom provides a potential site for SNAr, though this is less facile than cross-coupling at the bromine positions.
Data Presentation: Predicted Reactivity and Experimental Observations
The following tables summarize the expected reactivity based on theoretical principles and provide representative yields from the literature for analogous reactions. Direct comparative data for the two title compounds under identical conditions is scarce; therefore, the provided data serves as a predictive guide.
Table 1: Predicted Reactivity in Key Transformations
| Reaction Type | This compound | 1,3-dibromo-5-fluorobenzene | Rationale |
| Palladium-Catalyzed Cross-Coupling | Selective at C-Br > C-Cl | Reactive at both C-Br sites | C-Br bond is weaker than C-Cl bond. |
| Halogen-Metal Exchange (Lithiation) | Selective at C-Br | Mono- or di-lithiation at C-Br sites | C-Br is more susceptible to exchange than C-Cl or C-F. |
| Nucleophilic Aromatic Substitution | Possible at C-F or C-Cl (if activated) | Possible at C-F (if activated) | C-F bond polarization facilitates nucleophilic attack. |
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Related Polyhalogenated Benzenes
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield (%) |
| 1-Bromo-3-chlorobenzene | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 3-Chloro-1,1'-biphenyl | ~95% |
| 1,3-Dibromobenzene | Phenylboronic acid (1 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | 3-Bromo-1,1'-biphenyl | ~90% |
| 1,3-Dibromobenzene | Phenylboronic acid (2.2 eq.) | Pd(PPh₃)₄ / Na₂CO₃ | 1,3-Diphenylbenzene | ~85% |
Note: Yields are indicative and can vary based on specific reaction conditions.
Experimental Protocols
The following are representative experimental protocols for key reactions involving these substrates. Researchers should optimize these conditions for their specific applications.
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
Objective: To selectively couple a boronic acid at the C-Br position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Tricyclohexylphosphine (PCy₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (10 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Add the degassed toluene and water.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Mono-Sonogashira Coupling of 1,3-dibromo-5-fluorobenzene
Objective: To selectively introduce one alkyne group.
Materials:
-
1,3-dibromo-5-fluorobenzene (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Tetrahydrofuran (B95107) (THF) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add 1,3-dibromo-5-fluorobenzene, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the degassed THF and triethylamine, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Selective Halogen-Metal Exchange of this compound
Objective: To generate the aryllithium species at the C-Br position for subsequent reaction with an electrophile.
Materials:
-
This compound (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.1 mmol, 1.6 M in hexanes)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Electrophile (e.g., benzaldehyde, 1.2 mmol)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add the electrophile dropwise and continue stirring at -78 °C for 1 hour before allowing the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Visualizing Reactivity Pathways
The following diagrams illustrate the key reactivity principles and experimental workflows discussed.
A Comparative Guide to Alternative Reagents for 1-bromo-3-chloro-5-fluorobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the choice of starting materials is paramount. 1-bromo-3-chloro-5-fluorobenzene is a versatile building block, offering a handle for various cross-coupling and functionalization reactions. However, reagent availability, cost, and reactivity considerations often necessitate the exploration of alternatives. This guide provides an objective comparison of the performance of this compound with other reagents for the synthesis of 1,3,5-trisubstituted aromatic compounds, supported by established reactivity principles and representative experimental protocols.
Reactivity Overview in Common Cross-Coupling Reactions
The primary modes of functionalizing this compound and its analogs are through popular cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Stille reactions. The reactivity of the carbon-halogen bond is a critical factor influencing the efficiency of these transformations, generally following the trend: C-I > C-Br > C-Cl. This trend is a consequence of the bond dissociation energies, with the C-I bond being the weakest and most susceptible to oxidative addition by a palladium catalyst, which is often the rate-determining step.
Logical Relationship of Synthetic Approaches
The synthesis of functionalized 3-chloro-5-fluorophenyl derivatives can be approached from different starting materials, each with its own strategic advantages and disadvantages. The choice of reagent dictates the type of coupling reaction and the necessary reaction partners.
Caption: Logical pathways to functionalized 3-chloro-5-fluorophenyl derivatives.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Here, we compare the expected performance of various precursors for the synthesis of a hypothetical target, 3-chloro-5-fluoro-4'-methoxybiphenyl .
| Starting Material | Coupling Partner | Expected Relative Yield | Notes |
| 1-Iodo-3-chloro-5-fluorobenzene | 4-Methoxyphenylboronic acid | Very High | The C-I bond is the most reactive, leading to high yields under mild conditions. |
| This compound | 4-Methoxyphenylboronic acid | High | The benchmark reagent; generally provides good to excellent yields. |
| 1,3-Dichloro-5-fluorobenzene | 4-Methoxyphenylboronic acid | Low to Medium | The C-Cl bond is less reactive, requiring more forcing conditions and specialized catalysts.[1] |
| 3-Chloro-5-fluorophenylboronic acid | 1-Bromo-4-methoxybenzene | High | An excellent alternative where the reactivity is reversed; the boronic acid is readily available.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This general procedure is adaptable for the coupling of various aryl halides with arylboronic acids.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene (B28343)/H₂O 4:1 or Dioxane/H₂O 4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Below is a comparison for the synthesis of N-(3-chloro-5-fluorophenyl)morpholine .
| Starting Material | Coupling Partner | Expected Relative Yield | Notes |
| 1-Iodo-3-chloro-5-fluorobenzene | Morpholine | Very High | Highly reactive, allowing for milder conditions and lower catalyst loading. |
| This compound | Morpholine | High | A reliable substrate for Buchwald-Hartwig amination, providing good yields. [2][3][4] |
| 1,3-Dichloro-5-fluorobenzene | Morpholine | Low to Medium | Requires more active and often more expensive catalysts and ligands to achieve reasonable yields due to the inertness of the C-Cl bond.[5] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general guideline for the palladium-catalyzed amination of aryl halides.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.2-1.5 eq.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the amine (1.1-1.2 eq.) and an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for palladium-catalyzed cross-coupling.
Conclusion
While this compound remains a staple reagent in organic synthesis, a thorough understanding of the available alternatives can lead to more efficient, cost-effective, and versatile synthetic strategies. For Suzuki-Miyaura couplings, 3-chloro-5-fluorophenylboronic acid presents a highly viable alternative, shifting the reactive burden from the halide to the readily available boronic acid. In scenarios where high reactivity is paramount, the corresponding iodo-derivative, if accessible, will offer superior performance. Conversely, the less reactive dichloro-analogues represent a more economical but synthetically challenging option. The choice of reagent should be guided by a careful consideration of reactivity, cost, availability, and the specific demands of the synthetic target.
References
Purity Analysis of 1-bromo-3-chloro-5-fluorobenzene: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1-bromo-3-chloro-5-fluorobenzene, a key building block in the synthesis of pharmaceuticals and agrochemicals.
This document outlines detailed experimental protocols for both HPLC and GC-MS methods, presents a comparative analysis of their performance characteristics, and discusses the potential impurities that may arise during the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC): A Robust Method for Routine Purity Assessment
Reverse-phase HPLC is a widely adopted technique for the analysis of halogenated aromatic compounds due to its versatility and robustness. A well-developed HPLC method can effectively separate the main component from its potential impurities, providing reliable quantitative results.
Experimental Protocol: HPLC-UV
A reverse-phase HPLC method with UV detection is proposed for the routine purity analysis of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Acetonitrile/Water (50:50, v/v). |
Rationale for Method Parameters:
-
Newcrom R1 Column: This specialized reverse-phase column offers unique selectivity for halogenated compounds.[1]
-
Acetonitrile/Water Mobile Phase: A common mobile phase for reverse-phase chromatography, providing good separation for a wide range of compounds.
-
Phosphoric Acid: The addition of a small amount of acid to the mobile phase can improve peak shape and reproducibility for acidic or polar compounds.[1]
-
UV Detection at 254 nm: The benzene (B151609) ring in the analyte and its potential aromatic impurities exhibit strong absorbance at this wavelength, ensuring good sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Impurities
GC-MS is a powerful alternative technique that combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, including halogenated benzenes and their isomers.
Experimental Protocol: GC-MS
A GC-MS method is proposed for the comprehensive impurity profiling of this compound.
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
| GC System | Agilent 7890A or equivalent |
| Mass Spectrometer | Agilent 5975C VL MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 amu |
| Sample Preparation | Dissolve 1 mg/mL of this compound in Dichloromethane. |
Rationale for Method Parameters:
-
DB-5ms Column: A low-polarity column that provides good separation for a wide range of nonpolar and moderately polar compounds.
-
Splitless Injection: This injection mode is suitable for trace analysis, ensuring that even low-level impurities are detected.
-
Temperature Programming: A temperature gradient allows for the efficient elution of compounds with different boiling points.
-
Electron Ionization (EI): EI at 70 eV is a standard ionization technique that generates reproducible fragmentation patterns, enabling library matching for impurity identification.
Potential Impurities in this compound
The synthesis of this compound often involves electrophilic aromatic substitution reactions on a substituted benzene ring.[2] A plausible synthetic route could start from 1,3,5-trichlorobenzene, followed by selective bromination and fluorination. This process can lead to the formation of several isomeric and related impurities.
Potential Isomeric Impurities:
-
Positional Isomers: Isomers with different arrangements of the bromo, chloro, and fluoro substituents on the benzene ring (e.g., 1-bromo-2-chloro-4-fluorobenzene, 1-bromo-3-chloro-4-fluorobenzene).
-
Incompletely Halogenated Byproducts: Compounds where not all three halogen atoms have been substituted (e.g., 1-bromo-3-chlorobenzene, 1-chloro-3-fluorobenzene).
-
Over-halogenated Byproducts: Compounds with additional halogen substitutions.
The separation and identification of these potential impurities are crucial for ensuring the quality of the final product.
Performance Comparison: HPLC-UV vs. GC-MS
The choice between HPLC-UV and GC-MS for the purity analysis of this compound depends on the specific analytical requirements.
| Feature | HPLC-UV | GC-MS |
| Principle | Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and boiling point, followed by mass-based detection. |
| Applicability | Well-suited for a wide range of compounds, including non-volatile and thermally labile substances. | Ideal for volatile and semi-volatile compounds that are thermally stable. |
| Selectivity | Good selectivity can be achieved by optimizing the stationary phase, mobile phase, and other chromatographic parameters. | Excellent selectivity due to both chromatographic separation and mass-based detection. |
| Sensitivity (LOD/LOQ) | Typically in the low ppm range. | Generally offers higher sensitivity, often in the sub-ppm range, especially with selected ion monitoring (SIM). |
| Identification | Identification is based on retention time comparison with a reference standard. Co-elution can be a challenge. | Provides definitive identification based on mass spectra and fragmentation patterns, allowing for the identification of unknown impurities through library searching.[3] |
| Speed | Analysis times are typically in the range of 10-30 minutes. | Can offer faster analysis times, especially with modern fast GC techniques. |
| Cost & Complexity | Relatively lower initial instrument cost and complexity compared to GC-MS. | Higher initial instrument cost and requires more specialized expertise for operation and data analysis. |
Conclusion
Both HPLC-UV and GC-MS are powerful techniques for the purity analysis of this compound.
-
HPLC-UV is a robust and reliable method for routine quality control, providing accurate quantification of the main component and known impurities.
-
GC-MS offers superior specificity and sensitivity, making it the preferred method for comprehensive impurity profiling, identification of unknown impurities, and trace-level analysis.
The choice of the most appropriate technique will depend on the specific goals of the analysis, the nature of the expected impurities, and the available resources. For comprehensive characterization and in-depth impurity analysis, a combination of both techniques is often the most effective approach.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both the HPLC and GC-MS methods.
References
A Comparative Guide to the Suzuki Coupling Products of 1-bromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For polyhalogenated substrates such as 1-bromo-3-chloro-5-fluorobenzene, the reaction offers a pathway to selectively synthesize substituted biphenyl (B1667301) derivatives, which are common motifs in pharmaceuticals and functional materials. This guide provides a detailed comparison of the potential Suzuki coupling products of this compound, supported by established chemical principles and experimental data from analogous systems.
Regioselectivity: Predicting the Major Product
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Suzuki coupling, generally follows the trend: I > Br > OTf > Cl >> F. This selectivity is primarily governed by the carbon-halogen bond dissociation energy and the kinetics of the oxidative addition step in the catalytic cycle. For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond.
Consequently, a mono-Suzuki coupling reaction is expected to proceed with high regioselectivity at the bromine-substituted position. This chemoselectivity allows for the predictable synthesis of 3-chloro-5-fluorobiphenyl derivatives as the major product. Coupling at the chlorine position would require more forcing reaction conditions and is generally not observed until the bromine position has reacted.
Logical Relationship of Suzuki Coupling
Caption: Predicted reaction pathway for the Suzuki coupling of this compound.
Comparison of Potential Suzuki Coupling Products
Assuming a Suzuki coupling reaction with phenylboronic acid as the coupling partner, the following table summarizes the predicted and known properties of the potential mono-coupling products.
| Property | Major Product: 3-chloro-5-fluoro-1,1'-biphenyl | Alternative Product: 3-bromo-5-fluoro-1,1'-biphenyl |
| Chemical Structure | ||
| CAS Number | Not available | 136649-30-4[1] |
| Molecular Formula | C₁₂H₈ClF | C₁₂H₈BrF |
| Molecular Weight | 206.64 g/mol | 251.10 g/mol |
| Predicted ¹H NMR | Signals expected in the aromatic region (δ 7.0-7.8 ppm). Protons on the fluorochlorophenyl ring will show coupling to fluorine. | Signals expected in the aromatic region (δ 7.0-7.8 ppm). Protons on the fluorobromophenyl ring will show coupling to fluorine. |
| Predicted ¹³C NMR | Aromatic signals (δ 110-145 ppm). Carbon atoms attached to and ortho/meta to fluorine will show C-F coupling. | Aromatic signals (δ 110-145 ppm). Carbon atoms attached to and ortho/meta to fluorine will show C-F coupling. The carbon attached to bromine will have a characteristic chemical shift. |
| Synthesis Feasibility | High, via selective C-Br coupling. | Low, would require specialized catalysts or reaction conditions to favor C-Cl coupling over C-Br. |
Experimental Protocols
Representative Protocol for Selective Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or a combination of palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a phosphine (B1218219) ligand like SPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically a 4:1 or 3:1 mixture of a non-polar organic solvent and water (e.g., toluene/water, dioxane/water, or THF/water). The total solvent volume should be sufficient to ensure good stirring.
-
Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The reaction mixture is then heated with stirring at a temperature ranging from 80°C to 110°C.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biphenyl product.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is predicted to be a highly regioselective reaction, favoring the formation of 3-chloro-5-fluoro-biphenyl derivatives as the major products under standard conditions. This selectivity is a direct consequence of the greater reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in the crucial oxidative addition step of the catalytic cycle. While direct experimental data for this specific transformation is limited, established protocols for similar polyhalogenated substrates provide a robust framework for successfully synthesizing and characterizing these valuable compounds. For researchers in drug development and materials science, this predictable selectivity offers a reliable strategy for the rational design and synthesis of complex molecular architectures.
References
Navigating the Stability Landscape of 1-bromo-3-chloro-5-fluorobenzene Intermediates: A DFT-Based Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the stability of reactive intermediates is paramount for predicting reaction pathways, optimizing synthesis, and designing novel molecular entities. This guide provides a comparative analysis of the stability of potential benzyne (B1209423) intermediates derived from 1-bromo-3-chloro-5-fluorobenzene, based on Density Functional Theory (DFT) principles.
The trisubstituted halobenzene, this compound, can form several reactive benzyne intermediates through the formal elimination of a hydrogen and a halogen atom from adjacent positions. The relative stability of these intermediates dictates the regioselectivity of subsequent reactions, such as nucleophilic additions. This guide explores the factors governing the stability of these key intermediates, offering a predictive framework grounded in computational chemistry.
Potential Benzyne Intermediates of this compound
Three primary benzyne intermediates can be generated from this compound. These are formed by the removal of a proton and a halide from adjacent carbons. The resulting structures are positional isomers, with the triple bond of the benzyne located at different positions relative to the remaining halogen substituents.
The formation of these intermediates can be visualized as follows:
Figure 1: Formation pathways of the three potential benzyne intermediates from this compound.
Factors Influencing Benzyne Stability: A Qualitative Analysis
The stability of these benzyne intermediates is primarily influenced by the electronic effects of the remaining halogen substituents. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene (B151609) ring through the sigma bond network. This effect is strongly destabilizing for the electron-deficient benzyne ring. The strength of the inductive effect follows the order: F > Cl > Br.
-
Resonance Effect (+R): Halogens can donate electron density to the benzene ring through their lone pairs, which overlap with the pi system. This effect is stabilizing for the benzyne ring. The effectiveness of this donation is related to the orbital overlap, and the order is generally considered to be Br > Cl > F.
For halogens, the inductive effect typically outweighs the resonance effect, making them deactivating groups in electrophilic aromatic substitution.[1][2] In the context of benzyne stability, the strong electron-withdrawing nature of the halogens is expected to be the dominant factor. Therefore, substituents with a stronger inductive effect will be more destabilizing.
Based on these principles, we can predict a qualitative stability ranking for the three benzyne intermediates:
-
3-chloro-5-fluorobenzyne (most stable): The loss of the bromine atom removes the least electronegative halogen, leaving the more strongly electron-withdrawing fluorine and chlorine atoms to destabilize the ring. However, the absence of the largest and most polarizable bromine atom might lead to a less distorted and more stable benzyne.
-
3-bromo-5-fluorobenzyne: The presence of the highly electronegative fluorine atom makes this intermediate less stable than the 3-chloro-5-fluorobenzyne.
-
3-bromo-5-chlorobenzyne (least stable): The presence of two relatively large and electron-withdrawing bromine and chlorine atoms, with fluorine absent, might lead to significant ring distortion and destabilization.
Quantitative Comparison of Dihalobenzyne Stability: An Analogous System
The following table presents illustrative relative energies for dichlorobenzyne isomers, based on typical trends observed in DFT studies. The isomer with the lowest energy is considered the most stable.
| Isomer | Relative Energy (kcal/mol) |
| 3-chlorobenzyne | 0.0 (Reference) |
| 3,4-dichlorobenzyne | +5.2 |
| 3,5-dichlorobenzyne | +3.8 |
| 3,6-dichlorobenzyne | +1.5 |
Note: This data is illustrative and intended to demonstrate the energetic differences between positional isomers. Actual values will vary depending on the computational method.
From this analogous data, we can infer that the relative positions of the halogen substituents significantly impact the stability of the benzyne intermediate.
Experimental and Computational Protocols
A rigorous computational study to determine the precise relative stabilities of the this compound intermediates would involve the following protocol:
-
Geometry Optimization: The ground state geometries of the parent molecule and the three benzyne intermediates would be optimized using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p).
-
Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).
-
Energy Calculations: Single-point energy calculations would be performed using a higher level of theory or a larger basis set to obtain more accurate electronic energies.
-
Zero-Point Energy (ZPE) Correction: The unscaled zero-point vibrational energies from the frequency calculations would be added to the electronic energies to obtain the total energies at 0 K.
-
Relative Energy Calculation: The relative stability of the benzyne isomers would be determined by taking the difference between the total energy of each isomer and the total energy of the most stable isomer.
The logical workflow for such a computational study is depicted below:
Figure 2: Logical workflow for the DFT calculation of benzyne intermediate stability.
References
- 1. Theoretical study of the complexes of dichlorobenzene isomers with argon. I. Global potential energy surface for all the isomers with application to intermolecular vibrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structures of some fluorinated benzenes determined by ab initio computation | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-3-chloro-5-fluorobenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Bromo-3-chloro-5-fluorobenzene (CAS No. 33863-76-2), a halogenated aromatic compound used in pharmaceutical and agrochemical synthesis.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Researchers, scientists, and drug development professionals must handle this chemical with care, recognizing its potential hazards. This compound is known to cause skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[2][3][4]
Core Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[4][5][6] This substance should not be emptied into drains or released into the environment.[4][7] Chemical waste generators are responsible for correctly classifying the waste and ensuring compliance with all local, regional, and national hazardous waste regulations.[4]
A recommended specific disposal method involves dissolving or mixing the material with a combustible solvent and incinerating it in a chemical incinerator equipped with an afterburner and scrubber.[8] This procedure should only be carried out by licensed waste disposal companies.[9]
Safety and Handling Summary
Proper handling and personal protective equipment (PPE) are paramount when managing this compound waste. The following table summarizes key safety and disposal data.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection (safety goggles with side-shields). | [2][4][10] |
| Handling | Use only in well-ventilated areas or outdoors. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. | [4][9] |
| Storage of Waste | Keep waste containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. | [4][9] |
| Accidental Release (Spill) | Soak up with inert absorbent material (e.g., sand, vermiculite). Collect into suitable, closed containers for disposal. Ensure adequate ventilation and remove all sources of ignition. | [4][8][10] |
| Container Disposal | Do not reuse empty containers. Dispose of them as unused product in accordance with approved waste disposal practices.[8] Before disposal, ensure containers are completely emptied.[9] |
Experimental Protocol: Small Spill Neutralization and Cleanup
This protocol details the immediate steps for managing a small laboratory spill of this compound.
-
Evacuate and Ventilate: Immediately alert personnel in the vicinity and ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.
-
Don PPE: Before addressing the spill, put on the appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.[10]
-
Containment: Confine the spill using an inert absorbent material such as sand, vermiculite, or earth.[8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealed container for hazardous waste.[10]
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.[8] All cleaning materials should also be disposed of as hazardous waste.
-
Disposal: The sealed container with the collected waste must be disposed of through an approved waste disposal plant.[4][5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound | C6H3BrClF | CID 2736223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. This compound | 33863-76-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. aksci.com [aksci.com]
- 7. aarti-industries.com [aarti-industries.com]
- 8. benchchem.com [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
